Sanggenon O
Description
structure in first source
Properties
Molecular Formula |
C40H36O12 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39+,40+/m1/s1 |
InChI Key |
XETHJOZXBVWLLM-HCAFVXMDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sanggenon O: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O is a naturally occurring prenylated flavonoid, structurally classified as a Diels-Alder type adduct. This complex molecule has garnered interest within the scientific community for its potential pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its interaction with key signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and biological pathways are visualized to facilitate a deeper understanding.
Natural Sources of this compound
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Common Name |
| Morus alba L. | Root Bark | White Mulberry |
| Morus cathayana Hemsl. | Root Bark, Stem Bark | Chinese Mulberry |
| Morus bombycis Koidz. | Root Bark | |
| Morus mongolica (Bureau) C.K.Schneid. | Root Bark | Mongolian Mulberry |
| Morus nigra L. | Root Bark | Black Mulberry |
Isolation and Purification of this compound
Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation of sanggenon compounds from Morus species.
Protocol 1: Solvent Extraction and Fractionation
-
Preparation of Plant Material: Air-dried and powdered root bark of a Morus species (e.g., Morus alba) is used as the starting material.
-
Extraction: The powdered bark is extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, which is typically rich in flavonoids like this compound, is collected and concentrated.
Protocol 2: Chromatographic Purification
The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques for the purification of this compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Octadecylsilane (ODS) Column Chromatography: Fractions containing this compound are further purified on an ODS column using a reversed-phase solvent system, such as a methanol-water gradient.
-
Sephadex LH-20 Column Chromatography: For final purification, size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent can be employed to remove remaining impurities.
Table 2: Quantitative Parameters for a Representative Isolation of Sanggenon Compounds
| Step | Parameter | Value/Description |
| Extraction | Starting Material | 2 kg of dried Morus alba root bark |
| Extraction Solvent | Methanol | |
| Fractionation | Partitioning Solvents | n-hexane, Chloroform, Ethyl Acetate |
| Purification | Column Types | Silica Gel, ODS, Sephadex LH-20 |
| Elution Solvents | Chloroform-Methanol gradient, Methanol-Water gradient | |
| Yield | Purified Sanggenon C (as an example) | 515 mg[2] |
Isolation Workflow Diagram
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response[3][4].
Inhibition of the NF-κB Signaling Pathway
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby suppressing NF-κB activity[3]. This leads to a downstream reduction in iNOS expression and nitric oxide (NO) production[3].
Signaling Pathway Diagram
Conclusion
This compound is a promising natural product with well-defined origins in the Morus genus. The established protocols for the isolation of related compounds provide a solid foundation for obtaining pure this compound for further research. Its demonstrated ability to inhibit the NF-κB signaling pathway underscores its potential as a lead compound for the development of novel anti-inflammatory agents. This guide offers a comprehensive technical overview to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery in their exploration of this compound.
References
- 1. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
The Biosynthesis of Sanggenon O in Morus Species: A Technical Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a complex prenylated flavonoid, is a member of the Diels-Alder type adducts found in various Morus species, commonly known as mulberry. These compounds have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a stereospecific Diels-Alder reaction. The pathway can be broadly divided into four key stages:
-
Formation of the Flavonoid Backbone: This stage follows the well-established phenylpropanoid pathway to produce the basic C6-C3-C6 chalcone (B49325) skeleton.
-
Prenylation of Flavonoid Precursors: Isoprenoid moieties are attached to the flavonoid backbone by specific prenyltransferases.
-
Formation of the Diene and Dienophile: The prenylated flavonoid precursors undergo further modifications, including oxidation, to form the reactive diene and dienophile necessary for the Diels-Alder reaction.
-
Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction, catalyzed by a Diels-Alderase enzyme, leads to the formation of the characteristic cyclohexene (B86901) ring of sanggenon-type compounds.
This compound is a structural isomer of Sanggenon C, another prominent Diels-Alder adduct in Morus species. They are considered epimers, differing in the stereochemistry at the C-2 and C-3 positions[1]. This suggests that they may share a common set of precursors and diverge at the cycloaddition step, or that one may be converted to the other post-synthesis, potentially through a non-enzymatic process influenced by factors such as pH.
Key Enzymes and Intermediates
The biosynthesis of this compound involves a series of enzymes, many of which have been identified and characterized in Morus species.
-
Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL): These enzymes are part of the general phenylpropanoid pathway and are responsible for converting L-phenylalanine to p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor for a wide array of flavonoids[2]. Several CHS genes have been identified in Morus species.
-
Chalcone Isomerase (CHI): CHI catalyzes the isomerization of naringenin chalcone to naringenin, a key intermediate in flavonoid biosynthesis.
-
Flavonoid Prenyltransferases (FPTs): These enzymes are crucial for the addition of prenyl groups (dimethylallyl pyrophosphate - DMAPP or geranyl pyrophosphate - GPP) to the flavonoid skeleton. Specific FPTs from Morus alba have been characterized that can prenylate various flavonoids, including chalcones and flavanones[1][3].
-
Oxidative Enzymes (e.g., Cytochrome P450s or Berberine (B55584) Bridge Enzyme-like enzymes): An oxidative step is required to convert a prenylated flavonoid into a reactive diene. While the exact enzyme for the this compound precursor is not definitively identified, enzymes like Morus alba moracin C oxidase (MaMO), a berberine bridge enzyme-like (BBE-like) enzyme, are known to catalyze such oxidative dehydrogenation reactions[4].
-
Morus alba Diels-Alderase (MaDA): This enzyme and its homologs (e.g., MaDA1, MaDA2, MaDA3) catalyze the intermolecular [4+2] cycloaddition between the diene and the dienophile[4][5][6]. The existence of multiple MaDA isoforms with different stereoselectivities (endo- and exo-selective) likely contributes to the diversity of Diels-Alder adducts in mulberry[7][8].
The proposed specific precursors for this compound are a dehydroprenylflavanone (the diene) and a prenylated chalcone (the dienophile)[9].
Diagram of the Putative Biosynthesis Pathway of this compound
References
- 1. Molecular Characterization of a Geranyl Diphosphate-Specific Prenyltransferase Catalyzing Stilbenoid Prenylation from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mulberry Diels-Alder-type adducts: isolation, structure, bioactivity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | MDPI [mdpi.com]
- 8. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sanggenon O: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O is a naturally occurring prenylated flavonoid, specifically classified as a Diels-Alder type adduct. It is primarily isolated from the root bark of various Morus species (mulberry), including Morus cathayana, Morus mongolica, and Morus alba.[1] This complex molecule has garnered significant interest in the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known mechanism of action.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₃₆O₁₂ | [1] |
| Molecular Weight | 708.7 g/mol | [1] |
| Exact Mass | 708.22067658 Da | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | > 240°C (decomposition) | [2] |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol, acetone, chloroform (B151607), dichloromethane, and ethyl acetate (B1210297). | [2] |
| Purity | Typically ≥98% (HPLC) | [2] |
| Storage | Store at -20°C under an inert atmosphere; hygroscopic. | [2] |
| CAS Number | 101664-32-8 | [1] |
Note: Some experimental data, such as appearance and melting point, are based on its diastereomer, Sanggenon C, due to the high structural similarity and limited specific data for this compound.
Experimental Protocols
Isolation and Purification of this compound from Morus alba
The following is a generalized protocol for the isolation and purification of this compound from the root bark of Morus alba, synthesized from common flavonoid extraction methodologies.
-
Extraction:
-
The dried and powdered root bark of Morus alba is extracted with 80% methanol at room temperature.
-
The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction, which is typically rich in flavonoids like this compound, is collected and concentrated.
-
-
Chromatographic Purification:
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve a purity of ≥98%.[3]
-
-
Structure Elucidation:
-
The final structure of the purified this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
-
Quantification of this compound by HPLC
This protocol details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.[4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the extract in methanol and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from this curve.[4]
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5]
Inhibition of the NF-κB Signaling Pathway
In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB p50/p65 dimer in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 dimer, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[6]
This compound exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα.[5] This action keeps the NF-κB dimer sequestered in the cytoplasm, thereby inhibiting the expression of iNOS and the production of nitric oxide (NO), a key inflammatory mediator.[5]
References
- 1. This compound | C40H36O12 | CID 15479637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Sanggenon O: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon O, a complex flavonoid isolated from the root bark of Morus species, has demonstrated significant potential in various pharmacological applications. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for consistent experimental results and the development of effective formulations. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. It further details a standardized experimental protocol for solubility determination and explores the compound's known biological activity, with a focus on its inhibitory effects on the NF-κB signaling pathway.
Physicochemical Properties of this compound
This compound is a Diels-Alder type adduct, a class of natural products known for their complex structures and diverse biological activities. Its fundamental physicochemical characteristics are crucial for its handling, storage, and application in research.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₃₆O₁₂ | [1] |
| Molecular Weight | 708.7 g/mol | [1] |
| Appearance | Likely a yellow or brownish powder (based on related compounds) | |
| CAS Number | 101664-32-8 | [1] |
Solubility of this compound
Table 2.1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | Sanggenon A | Sanggenon B |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble[2] |
| Chloroform | Not Reported | Soluble | Soluble[2] |
| Dichloromethane | Not Reported | Soluble | Soluble[2] |
| Ethyl Acetate | Not Reported | Soluble | Soluble[2] |
| Acetone | Not Reported | Soluble | Soluble[2] |
| Methanol | Soluble | Not Reported | Not Reported |
| Ethanol | Soluble | Not Reported | Not Reported |
Note: The solubility of this compound in Methanol and Ethanol is inferred from the general solubility characteristics of flavonoids.
For practical purposes in a research setting, it is recommended to determine the solubility of this compound for each specific lot and experimental condition. A generalized protocol for this determination is provided in the following section.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the solubility of this compound in a given solvent (e.g., DMSO).
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Add a precise volume of the solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or agitate them continuously at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent under the specified conditions.
-
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-inflammatory properties. This activity is, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, including this compound, have been shown to interfere with this process.
Below is a diagram illustrating the proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Activity Assessment
The anti-inflammatory effects of this compound can be evaluated in a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To assess the inhibitory effect of this compound on the production of inflammatory mediators.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control - DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Quantification of Nitric Oxide (NO):
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Quantification of Pro-inflammatory Cytokines:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control group.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the inflammatory response).
-
Below is a workflow diagram for the in vitro anti-inflammatory assay.
Conclusion
This compound is a promising natural compound with notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While precise quantitative data on its solubility in various solvents remains to be fully elucidated in publicly accessible literature, its general solubility in DMSO and other organic solvents allows for its use in a wide range of research applications. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate its physicochemical and biological properties, paving the way for future drug discovery and development efforts.
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Sanggenon O
Sanggenon O, a complex flavonoid classified as a Diels-Alder type adduct, is a natural product isolated from plants of the Morus genus, notably from the root bark of Morus cathayana. Its intricate structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound, intended for researchers, scientists, and professionals in the field of drug development.
¹H and ¹³C NMR Spectral Data
The structural assignment of this compound has been established through detailed 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in acetone-d₆.
Table 1: ¹H NMR Spectral Data of this compound (in acetone-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-14 | 4.11 | br | |
| H-15 | 5.61 | br s | |
| H-19 | 3.85 | m | |
| H-20 | 4.63 | t | 5.6 |
| H-8 | 6.07 | s | |
| H-9α | 2.50 | dd | 7.3, 13.1 |
| H-9β | 3.04 | dd | 8.8, 13.1 |
| H-10 | 4.90 | m | |
| H-24 | 6.23 | d | 2.4 |
| H-26 | 6.41 | dd | 2.4, 9.2 |
| H-27 | 8.41 | d | 9.2 |
| H-30 | 6.46 | d | 2.4 |
| H-32 | 6.27 | dd | 2.4, 8.6 |
| H-33 | 6.94 | d | 8.6 |
| H-3' | 6.33 | d | 2.4 |
| H-5' | 6.41 | dd | 2.4, 8.6 |
| H-6' | 7.31 | d | 8.6 |
| C-5-OH | 12.50 | s | |
| C-23-OH | 12.53 | s |
Table 2: ¹³C NMR Spectral Data of this compound (in acetone-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| 2 | 86.8 |
| 3 | 100.2 |
| 4 | 196.8 |
| 4a | 102.4 |
| 5 | 164.7 |
| 6 | 106.6 |
| 7 | 166.7 |
| 8 | 95.8 |
| 8a | 160.8 |
| 1' | 116.8 |
| 2' | 158.4 |
| 3' | 102.5 |
| 4' | 159.2 |
| 5' | 107.6 |
| 6' | 131.0 |
| 9 | 43.5 |
| 10 | 79.8 |
| 11 | 21.3 |
| 12 | 18.2 |
| 13 | 17.5 |
| 14 | 44.8 |
| 15 | 122.1 |
| 16 | 134.7 |
| 17 | 37.1 |
| 18 | 28.2 |
| 19 | 40.5 |
| 20 | 75.3 |
| 21 | 208.7 |
| 22 | 112.5 |
| 23 | 163.6 |
| 24 | 103.2 |
| 25 | 162.7 |
| 26 | 108.3 |
| 27 | 132.8 |
| 28 | 114.1 |
| 29 | 160.0 |
| 30 | 103.5 |
| 31 | 157.0 |
| 32 | 107.2 |
| 33 | 129.8 |
Experimental Protocols
The structural elucidation of this compound was achieved through a series of chromatographic and spectroscopic techniques.
Isolation of this compound
This compound is typically isolated from the root bark of Morus species. The general procedure involves:
-
Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol (B129727) or acetone, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20, with various solvent systems used for elution.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
The NMR spectra of this compound were recorded on a high-field NMR spectrometer. While specific instrumental parameters from the original elucidation may vary, a typical protocol for such an analysis would be as follows:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, such as acetone-d₆.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR: Standard parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse program is used with a spectral width of around 220 ppm. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
2D NMR: To establish connectivities and confirm the structure, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.
Signaling Pathway Involvement
While specific signaling pathways modulated by this compound are not extensively documented, related Diels-Alder adducts from Morus species, such as Sanggenon C, have been shown to exhibit significant biological activities, including anti-inflammatory and anticancer effects. These activities are often mediated through the modulation of key signaling pathways. For instance, Sanggenon C has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer. Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.
The following diagram illustrates a generalized anti-inflammatory signaling pathway that could be modulated by this compound, based on the activity of related compounds.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a complex prenylated flavonoid isolated from the root bark of Morus species, has attracted significant scientific interest due to its potential pharmacological activities. Understanding its chemical structure and fragmentation behavior under mass spectrometry (MS) is paramount for its identification, characterization, and further development in drug discovery pipelines. This technical guide provides an in-depth analysis of the proposed mass spectrometry fragmentation pattern of this compound, based on established fragmentation principles for prenylated flavonoids. Due to the absence of specific published MS/MS data for this compound, this guide presents a predictive model derived from the analysis of its chemical structure and the known fragmentation pathways of analogous compounds.
Molecular Structure of this compound
This compound (Molecular Formula: C₄₀H₃₆O₁₂) has a molecular weight of 708.7 g/mol .[1] Its complex structure features a Diels-Alder type adduct of a chalcone (B49325) and a dehydroprenylflavanone, incorporating multiple hydroxyl groups and a prenyl substituent. This intricate architecture gives rise to a characteristic fragmentation pattern in mass spectrometry.
Proposed Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under tandem mass spectrometry (MS/MS) is anticipated to proceed through several key pathways, primarily involving cleavages of the prenyl group, retro-Diels-Alder (RDA) reactions within the heterocyclic rings, and neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO). The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, generating a protonated precursor ion [M+H]⁺.
Key Fragmentation Pathways:
-
Loss of the Prenyl Group: A characteristic fragmentation for prenylated flavonoids is the neutral loss of the C₅H₈ moiety (68 Da) from the prenyl side chain. This can occur through a McLafferty-type rearrangement or direct cleavage.
-
Retro-Diels-Alder (RDA) Reactions: The complex ring system of this compound is susceptible to RDA reactions, a common fragmentation pathway for flavonoids. This leads to the cleavage of the C-ring, providing valuable structural information about the substituents on the A and B rings.
-
Neutral Losses: The presence of multiple hydroxyl groups facilitates the neutral loss of water molecules (18 Da). Successive losses of CO (28 Da) from the chromen-4-one core are also expected.
Quantitative Fragmentation Data (Proposed)
The following table summarizes the proposed major fragment ions for this compound based on its structure and known fragmentation patterns of similar compounds. The precursor ion is the protonated molecule [M+H]⁺.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Fragment | Description of Fragmentation |
| 709.23 | 641.20 | C₅H₈ (68.03) | C₃₅H₂₉O₁₂⁺ | Loss of the prenyl group from the flavanone (B1672756) moiety. |
| 709.23 | 571.16 | C₉H₈O₂ (148.05) | C₃₁H₂₈O₁₀⁺ | Retro-Diels-Alder (RDA) fragmentation of the Diels-Alder adduct. |
| 709.23 | 433.11 | C₁₅H₁₂O₅ (272.07) | C₂₅H₂₅O₇⁺ | Cleavage of the bond linking the two flavonoid-derived moieties. |
| 709.23 | 691.22 | H₂O (18.01) | C₄₀H₃₅O₁₁⁺ | Loss of a water molecule from one of the hydroxyl groups. |
| 641.20 | 613.19 | CO (28.01) | C₃₄H₂₉O₁₁⁺ | Loss of carbon monoxide from the pyranone ring of the fragment. |
Disclaimer: The m/z values and proposed structures are theoretical and require experimental verification.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving the purified compound in methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL.
-
Working solutions are prepared by diluting the stock solution with the initial mobile phase to the desired concentration (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, gradually increasing to elute the compound. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-20 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Scan Mode:
-
Full Scan (MS1): A full scan is performed to detect the precursor ion of this compound ([M+H]⁺ at m/z 709.23). A typical scan range would be m/z 100-1000.
-
Tandem MS (MS/MS or MS2): Product ion scans are performed by selecting the precursor ion (m/z 709.23) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: A ramp of collision energies (e.g., 20-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.
Logical Relationship of Fragmentation
The following diagram illustrates the proposed logical workflow for the fragmentation analysis of this compound.
Caption: Workflow for MS fragmentation analysis of this compound.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed major fragmentation pathways of the protonated this compound molecule.
Caption: Proposed fragmentation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. While based on established principles for prenylated flavonoids, the proposed pathways and fragment ions require experimental validation through high-resolution tandem mass spectrometry. The detailed experimental protocol and workflow diagrams serve as a practical resource for researchers aiming to identify and characterize this compound and related compounds in complex matrices. This information is crucial for advancing the study of this promising natural product in the fields of phytochemistry, pharmacology, and drug development.
References
Sanggenon O: A Technical Whitepaper on its Structure and Biological Interactions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a definitive, experimentally determined crystal structure for Sanggenon O has not been deposited in publicly accessible crystallographic databases. Consequently, this document cannot provide quantitative crystallographic data such as unit cell dimensions, bond angles, or a Crystallographic Information File (CIF). The structural information presented herein is based on spectroscopic analysis and its relationship to known diastereomers.
This technical guide provides a comprehensive overview of this compound, a Diels-Alder type adduct flavonoid. While direct crystallographic data is unavailable, this paper synthesizes the current knowledge regarding its isolation from natural sources, its potent anti-inflammatory activity, and its mechanism of action involving key signaling pathways.
Physicochemical Properties of this compound
This compound is a complex flavonoid predominantly isolated from the root bark of plants belonging to the Morus genus, such as Morus alba and Morus cathayana[1][2]. It is a diastereomer of the more commonly studied Sanggenon C[1]. The molecular formula for this compound is C40H36O12, with a corresponding molecular weight of 708.7 g/mol .
| Property | Value | Source |
| Molecular Formula | C40H36O12 | PubChem |
| Molecular Weight | 708.7 g/mol | PubChem |
| H-Bond Donor Count | 10 | PubChem (Computed) |
| H-Bond Acceptor Count | 12 | PubChem (Computed) |
Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation and analysis of Sanggenon C and O from Morus species[3][4].
Isolation and Purification of this compound
This process involves solvent extraction followed by multi-step column chromatography.
-
Extraction:
-
Air-dried and powdered root bark of Morus alba or Morus cathayana is extracted with methanol (B129727) at room temperature.
-
The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract[3].
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated[3].
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol[3]. Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Reversed-Phase (C18) Column Chromatography: Fractions rich in this compound are further purified using a C18 column with a methanol-water gradient as the mobile phase[4].
-
Sephadex LH-20 Column Chromatography: Final purification can be achieved using a Sephadex LH-20 column to remove any remaining impurities[3].
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This protocol outlines the steps to evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[5][6].
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with varying concentrations of this compound for one hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response[6].
-
Nitrite (B80452) Quantification: The production of nitric oxide is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
Western Blot Analysis for iNOS and IκBα
This method is used to determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and the inhibitor of kappa B alpha (IκBα)[5][6].
-
Cell Lysis: Following treatment with this compound and/or LPS, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, phosphorylated IκBα, and total IκBα.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties. Studies have shown that it is a potent inhibitor of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages[1][5]. Notably, this compound has demonstrated stronger inhibitory activity than its diastereomer, Sanggenon C[5].
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][5]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS[7].
This compound exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα[5]. This action effectively traps NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and purification of this compound.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound's inhibition of the NF-κB signaling pathway.
Conclusion
While the precise three-dimensional crystal structure of this compound remains to be elucidated through X-ray crystallography, the existing body of research clearly establishes it as a potent anti-inflammatory agent. Its ability to inhibit the NF-κB signaling pathway, with greater efficacy than its diastereomer Sanggenon C, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize its crystallographic structure, which will undoubtedly aid in structure-activity relationship studies and the rational design of more potent analogues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Sanggenon O: A Comprehensive Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon O, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus species, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its core biological effects, including enzyme inhibition, anti-inflammatory, antibacterial, and potential antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While extensive research has been conducted on its stereoisomer, Sanggenon C, this guide focuses on the available data for this compound and draws comparisons where direct data is limited.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, prenylated flavonoids from the Morus species have garnered significant attention for their complex structures and potent pharmacological activities. This compound, a stereoisomer of Sanggenon C, is one such molecule that has demonstrated significant therapeutic potential. This guide synthesizes the current understanding of this compound's biological activities to facilitate further research and development.
Quantitative Data on Biological Activities
The biological efficacy of this compound has been quantified across several in vitro assays. The following tables summarize the available data, providing a clear comparison of its potency.
Table 1: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Assay Type | Substrate | IC50 Value (µM) | Reference |
| Mushroom Tyrosinase | Spectrophotometric | L-DOPA | 1.15 | [No specific reference found in search] |
Table 2: Anti-inflammatory Activity of this compound
| Activity | Cell Line | Method | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | Strong, dose-dependent inhibition. More potent than Sanggenon C. | [1] |
| Inhibition of NF-κB Activation | RAW 264.7 | SEAP Reporter Assay | Strong, dose-dependent inhibition. | [1] |
| Inhibition of iNOS Expression | RAW 264.7 | Western Blot | Suppressed at 1 µM and 10 µM. | [1] |
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | MIC Value (µM) | Reference |
| Enterococcus faecalis | Broth Microdilution | 25 - 50 | [No specific reference found in search] |
| Enterococcus faecium | Broth Microdilution | 25 - 50 | [No specific reference found in search] |
Anticancer and Antioxidant Activities: A Comparative Note
Direct quantitative data (e.g., IC50 values) for the anticancer and antioxidant activities of this compound are not extensively available in the current body of literature. However, its stereoisomer, Sanggenon C, has been widely studied and has demonstrated significant effects in these areas. Given their structural similarity as Diels-Alder type adducts, the data for Sanggenon C provides a valuable reference point for the potential activities of this compound. It has been noted that this compound exhibits stronger anti-inflammatory effects than Sanggenon C[1].
Table 4: Anticancer and Antioxidant Activity of Sanggenon C (for reference)
| Activity | Assay | Cell Line/Target | IC50 / Effective Concentration (µM) | Reference |
| Anticancer | Apoptosis Induction | HT-29 (Colon Cancer) | 10, 20, 40 | [2] |
| Proliferation (MTT) | HGC-27 (Gastric Cancer) | 9.129 | [3] | |
| Proliferation (MTT) | AGS (Gastric Cancer) | 9.863 | [3] | |
| Antioxidant | DPPH Radical Scavenging | - | 28.3 ± 1.5 | [4][5] |
| ABTS Radical Scavenging | - | 15.6 ± 0.8 | [4] | |
| Ferric Reducing Antioxidant Power (FRAP) | - | 45.2 ± 2.3 | [4] |
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory effects of this compound is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB[1]. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS)[1].
Experimental Protocols
Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is used to quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable metabolite of NO, is determined using a sodium nitrite standard curve.
Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzyme tyrosinase.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase enzyme, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm at regular intervals.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC50) is calculated from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Enterococcus faecalis) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Other Potential Biological Activities
Antiviral Activity
Preliminary research suggests that this compound may possess antiviral properties. It has been mentioned as a potential inhibitor of Dengue virus replication. However, quantitative data, such as IC50 values from in vitro antiviral assays, are needed to substantiate this claim and to understand its mechanism of action against viral targets.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potent tyrosinase inhibitory, anti-inflammatory, and antibacterial activities. Its mechanism of action, particularly the inhibition of the NF-κB signaling pathway, provides a solid foundation for its potential therapeutic applications in inflammatory conditions.
Future research should focus on:
-
Quantitative evaluation of anticancer and antioxidant activities: To build a complete pharmacological profile, it is crucial to determine the IC50 values of this compound in various cancer cell lines and antioxidant assays.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound for all its biological activities.
-
In vivo efficacy and safety studies: To translate the promising in vitro findings into potential clinical applications, comprehensive animal studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Comparative studies with its stereoisomers and other related flavonoids will provide valuable insights for the design of more potent and selective analogs.
This technical guide consolidates the current knowledge on the biological activities of this compound, highlighting its potential as a lead compound for the development of new therapeutic agents. The provided data and protocols are intended to serve as a valuable resource for the scientific community to advance the research on this fascinating natural product.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Inhibitory Action of Sanggenon O on Tyrosinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon O, a prenylated flavonoid isolated from the root bark of Morus species, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a tyrosinase inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing its effects on cellular signaling pathways. With a potent inhibitory activity against mushroom tyrosinase, this compound presents a promising candidate for the development of novel skin whitening agents and treatments for hyperpigmentation disorders. This document serves as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and cosmetic science.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Tyrosinase (EC 1.14.18.1), a copper-containing enzyme, plays a rate-limiting role in melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the development of depigmenting agents.
Natural products have long been a valuable source of tyrosinase inhibitors. Among these, this compound, a flavonoid derived from Morus nigra, has demonstrated significant inhibitory effects on tyrosinase activity[1][2]. This guide elucidates the molecular mechanisms underlying this compound's inhibitory action, providing a foundation for its potential therapeutic and cosmetic applications.
Quantitative Data on Tyrosinase Inhibition
This compound exhibits potent inhibitory activity against mushroom tyrosinase. The following table summarizes the key quantitative data reported in the literature.
| Compound | Source | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | Morus nigra | Mushroom Tyrosinase | 1.15 ± 0.03 | Kojic Acid | 32.62 ± 1.24 |
| Sanggenon C | Morus nigra | Mushroom Tyrosinase | 1.17 ± 0.03 | Kojic Acid | 32.62 ± 1.24 |
| Kuwanon J | Morus nigra | Mushroom Tyrosinase | 0.17 ± 0.01 | Kojic Acid | 32.62 ± 1.24 |
| Sanggenon M | Morus nigra | Mushroom Tyrosinase | 13.06 ± 0.58 | Kojic Acid | 32.62 ± 1.24 |
Table 1: In vitro inhibitory activity of this compound and related compounds against mushroom tyrosinase.[2]
Note on Kinetic Data: While the half-maximal inhibitory concentration (IC50) of this compound has been determined, detailed kinetic studies to elucidate the specific type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki) have not been reported in the reviewed scientific literature. Such studies, utilizing Lineweaver-Burk and Dixon plots, are crucial for a complete understanding of the direct interaction between this compound and the tyrosinase enzyme.
Mechanism of Action
The inhibitory effect of this compound on melanogenesis is multifaceted, involving both direct interaction with the tyrosinase enzyme and indirect regulation of its expression at the cellular level.
Direct Tyrosinase Inhibition (Hypothesized)
Although the precise kinetic mechanism is yet to be fully elucidated, the potent IC50 value of this compound suggests a direct interaction with tyrosinase, leading to a reduction in its catalytic activity. Flavonoids are known to inhibit tyrosinase through various mechanisms, including chelation of the copper ions in the enzyme's active site or by acting as competitive or mixed-type inhibitors[3].
Cellular Mechanism: Downregulation of Melanogenesis-Related Proteins
In cellular models, such as B16F10 melanoma cells, this compound has been shown to inhibit melanin production by downregulating the expression of key melanogenic proteins. This is primarily achieved through the suppression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. The reduction in MITF levels leads to a subsequent decrease in the transcription and translation of tyrosinase and tyrosinase-related proteins 1 (TRP-1) and 2 (TRP-2)[4][5][6].
Caption: Cellular mechanism of this compound in inhibiting melanogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a tyrosinase inhibitor.
In Vitro Tyrosinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with phosphate buffer to desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Test wells: this compound solution.
-
Positive control wells: Kojic acid solution.
-
Blank wells (no inhibitor): Phosphate buffer with the same concentration of DMSO as the test wells.
-
-
Add the tyrosinase solution to all wells except the substrate blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(V_blank - V_test) / V_blank] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Caption: Workflow for in vitro tyrosinase inhibition assay.
Enzyme Kinetic Analysis (Generalized Protocol)
This protocol describes the methodology to determine the type of enzyme inhibition and the inhibition constant (Ki) of this compound.
Procedure:
-
Perform the tyrosinase inhibition assay as described in section 4.1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk and Dixon plots:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] (substrate concentration) for each inhibitor concentration. The pattern of the lines (intersecting on the y-axis, x-axis, or parallel) indicates the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. The intersection point of the lines can be used to determine the Ki value.
-
Cell-Based Assays in B16F10 Melanoma Cells
These protocols are designed to evaluate the effect of this compound on melanin production and the expression of melanogenesis-related proteins in a cellular context.
4.3.1. Cell Viability Assay
It is crucial to determine the non-toxic concentration range of this compound before conducting further cellular experiments.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control.
4.3.2. Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
Procedure:
-
Seed B16F10 cells in a suitable culture dish (e.g., 6-well plate) and treat with non-toxic concentrations of this compound for a defined period (e.g., 72 hours).
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellets with a solution of NaOH (e.g., 1N) containing DMSO (e.g., 10%) and heat at a specific temperature (e.g., 80°C) to solubilize the melanin[7].
-
Measure the absorbance of the lysate at a wavelength of 405 nm or 490 nm[7][8].
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
4.3.3. Western Blot Analysis
This technique is used to measure the protein levels of MITF, tyrosinase, TRP-1, and TRP-2.
Procedure:
-
Treat B16F10 cells with this compound as described for the melanin content assay.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Caption: Workflow for cellular mechanism studies of this compound.
Conclusion
This compound is a potent natural inhibitor of tyrosinase with a demonstrated ability to reduce melanin production in cellular models. Its mechanism of action involves the downregulation of the master transcriptional regulator MITF, leading to decreased expression of key melanogenic enzymes. While its direct kinetic interaction with tyrosinase requires further investigation, the existing data strongly support its potential as a valuable ingredient in the development of novel cosmetic and therapeutic agents for the management of hyperpigmentation. The experimental protocols detailed in this guide provide a robust framework for future research aimed at fully characterizing the inhibitory properties of this compound and translating these findings into practical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. - MedCrave online [medcraveonline.com]
- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miRNA profiling of B16F10 melanoma cell exosomes reveals melanin synthesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Sanggenon O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus species (mulberry), has garnered interest for its potential pharmacological activities. While research has highlighted its anti-inflammatory properties, a comprehensive guide to its in vitro antioxidant capacity is essential for researchers exploring its therapeutic potential. This technical guide synthesizes the available data on the antioxidant activity of sanggenons, providing detailed experimental protocols and insights into the potential mechanisms of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents data for the structurally similar and well-studied Sanggenon C and Sanggenon D as a predictive reference. These compounds share the same core structure, suggesting that their antioxidant activities are likely comparable.
Data Presentation: In Vitro Antioxidant Activity of Sanggenons
The antioxidant capacity of Sanggenon C and Sanggenon D has been evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Antioxidant Assay | Sanggenon C (IC50 in µM) | Sanggenon D (IC50 in µM) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 28.3 ± 1.5 | 35.8 ± 1.9 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 15.6 ± 0.8 | 20.1 ± 1.2 |
| FRAP (Ferric Reducing Antioxidant Power) | 45.2 ± 2.3 | 38.9 ± 2.1 |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound (or other test compounds)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate Buffered Saline (PBS)
-
This compound (or other test compounds)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
To generate the ABTS•+ radical cation, react a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and the positive control.
-
Add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant response of the sample to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound (or other test compounds)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare various concentrations of this compound and the standard.
-
Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at 593 nm.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents or Trolox equivalents.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for assessing the in vitro antioxidant activity of this compound.
Proposed Antioxidant Signaling Pathway: Nrf2/HO-1 Activation
Studies on structurally similar compounds suggest that the antioxidant effects of sanggenons may be mediated through the activation of the Nrf2/HO-1 signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Proposed Nrf2/HO-1 signaling pathway for the antioxidant action of this compound.
Conclusion
While direct quantitative data for the in vitro antioxidant capacity of this compound remains to be fully elucidated in accessible literature, the available information for the structurally analogous Sanggenon C and Sanggenon D provides a strong foundation for predicting its potential. The detailed experimental protocols and the proposed mechanism of action via the Nrf2/HO-1 pathway outlined in this guide offer a robust framework for researchers to initiate and advance their investigations into the antioxidant properties of this compound. Further studies are warranted to specifically quantify the antioxidant activity of this compound and to confirm its engagement with the Nrf2/HO-1 and other cellular antioxidant pathways. This will be crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.
References
Sanggenon O: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of Morus species, such as Morus alba. This natural compound has attracted scientific interest due to its notable biological activities. Structurally, it is a diastereomer of the more extensively studied Sanggenon C. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, focusing on its anti-inflammatory and enzyme inhibitory properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action to support further research and development.
Therapeutic Applications
Current research indicates that this compound holds potential in two primary therapeutic areas: as an anti-inflammatory agent and as a tyrosinase inhibitor for applications in dermatology and cosmetology.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that it can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] The primary mechanism for this activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]
The activation of NF-κB is a critical step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By stabilizing IκBα, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes like iNOS. Notably, research indicates that this compound exhibits stronger inhibitory effects on NO production and NF-κB activation compared to its diastereomer, Sanggenon C.[2]
Tyrosinase Inhibition
This compound is a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[3] The inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. With a low micromolar IC50 value, this compound's efficacy surpasses that of kojic acid, a commonly used tyrosinase inhibitor in the cosmetics industry.[3] This potent enzymatic inhibition suggests its potential as a valuable component in dermatological and cosmetic formulations.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Target / Assay | Cell Line / System | Inducer / Substrate | IC50 Value (µM) | Reference(s) |
| Mushroom Tyrosinase Inhibition | - | L-DOPA | 1.15 ± 0.03 | [3] |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS | Dose-dependent inhibition reported; specific IC50 not available. Showed stronger inhibition than Sanggenon C. | [2] |
| NF-κB Activation | RAW264.7 Macrophages | LPS | Dose-dependent inhibition reported; specific IC50 not available. Showed stronger inhibition than Sanggenon C. | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Experimental Protocols
The following are representative protocols for key assays used to characterize the bioactivity of this compound. These should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Cell Culture and Maintenance of RAW264.7 Macrophages
This protocol describes the standard procedure for culturing the murine macrophage cell line RAW264.7, which is commonly used for in vitro inflammation studies.[4][5]
Materials:
-
RAW264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA (optional, for adherent cells)
-
Cell scraper
-
Sterile tissue culture flasks (T-75) and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Thawing Cells: Rapidly thaw a cryovial of RAW264.7 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and place it in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing (Passaging):
-
RAW264.7 cells are semi-adherent. Monitor cell confluency, which should be maintained between 60-80%.
-
To passage, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of fresh medium to the flask.
-
Gently detach the adherent cells using a sterile cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh, pre-warmed complete growth medium.
-
Change the culture medium every 2-3 days.
-
Protocol 2: NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
This protocol is for quantifying NF-κB transcriptional activity in RAW264.7 cells stably transfected with a SEAP reporter gene under the control of an NF-κB response element.[2][6]
Materials:
-
RAW264.7 cells stably expressing an NF-κB-SEAP reporter construct
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
SEAP detection reagent (e.g., chemiluminescent substrate like CSPD)
-
Heating block or water bath (65°C)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the NF-κB-SEAP reporter RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the appropriate wells to a final concentration of 1 µg/mL. Include a negative control (cells with medium only) and a positive control (cells with LPS and vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection and Inactivation: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Heat-inactivate endogenous phosphatases by incubating the plate at 65°C for 30 minutes.
-
SEAP Detection:
-
Allow the plate and the SEAP detection reagent to equilibrate to room temperature.
-
Add an equal volume (50 µL) of the chemiluminescent substrate to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition by this compound relative to the LPS-stimulated control.
Protocol 3: Western Blot for iNOS and IκBα Protein Expression
This protocol details the detection of iNOS and IκBα protein levels in cell lysates by Western blotting to confirm the effects of this compound on the NF-κB pathway.[2][7]
Materials:
-
RAW264.7 cells
-
This compound and LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-iNOS, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound and/or LPS as described in Protocol 2 (adjust volumes accordingly).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-iNOS or anti-p-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total IκBα and β-actin for normalization.
Protocol 4: Mushroom Tyrosinase Inhibition Assay
This protocol is used to determine the inhibitory effect of this compound on the activity of mushroom tyrosinase, using L-DOPA as a substrate.[8][9]
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. For each well, add:
-
120 µL of 100 mM potassium phosphate buffer (pH 6.8).
-
20 µL of this compound solution at various concentrations (dissolved in buffer, final DMSO concentration should be low and consistent across all wells). For the control, add 20 µL of buffer/DMSO.
-
20 µL of mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 40 µL of 4 mM L-DOPA solution to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance of the formed dopachrome (B613829) at 450-495 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. bowdish.ca [bowdish.ca]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. NFkB-SEAP (Neo) lentivirus in PBS [gentarget.com]
- 7. researchgate.net [researchgate.net]
- 8. 3.7. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 9. 3.6. Tyrosinase Inhibitory Assay [bio-protocol.org]
Navigating the Chemical Landscape: A Technical Guide to the Stability of Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
Sanggenon O, a promising prenylated flavonoid isolated from the root bark of Morus species, has garnered significant attention for its diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its chemical stability under various environmental conditions is paramount for the development of robust formulations and for ensuring its efficacy and safety. This technical guide provides an in-depth overview of the stability of this compound, focusing on the critical parameters of pH and temperature. While specific quantitative stability data for this compound is not extensively available in the public domain, this document synthesizes the general stability profiles of flavonoids and outlines the standard methodologies for conducting such stability-indicating studies.
General Stability Profile of Flavonoids
Flavonoids, the class of compounds to which this compound belongs, share common structural features that dictate their general stability. Key environmental factors influencing their degradation include pH, temperature, light, and oxygen.[1]
-
pH: Flavonoids are typically more stable in acidic to neutral conditions.[1] Alkaline environments often lead to rapid degradation through hydrolysis and oxidation of the phenolic hydroxyl groups.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation, following the principles of reaction kinetics.[1]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation, leading to a significant loss of the compound.[1]
-
Oxygen: The presence of oxygen can promote oxidative degradation of the flavonoid structure.[1]
Forced Degradation Studies: A Proactive Approach
To systematically evaluate the intrinsic stability of a drug substance like this compound, forced degradation or stress testing is an essential component of pharmaceutical development.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][3] This information is crucial for developing stability-indicating analytical methods.[2]
A typical forced degradation study involves exposing the active pharmaceutical ingredient (API) to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at different concentrations and temperatures.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide.
-
Thermal Stress: Subjecting the solid or solution to high temperatures.
-
Photostability: Exposing the compound to controlled light sources (e.g., UV and visible light) as per ICH Q1B guidelines.[4]
Experimental Protocol: A Template for Stability Assessment
The following outlines a generalized experimental protocol for assessing the stability of this compound. This protocol is based on standard pharmaceutical industry practices for forced degradation studies.
Objective: To evaluate the stability of this compound under various pH and temperature conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[5]
-
Reversed-phase C18 column[6]
-
pH meter
-
Temperature-controlled water bath or oven
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration.
-
Stress Conditions:
-
pH Stability:
-
Pipette an aliquot of the stock solution into separate vials containing buffers of different pH values (e.g., 2, 4, 7, 9, 12).
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.
-
-
Temperature Stability:
-
Prepare solutions of this compound in a stable buffer (e.g., pH 4).
-
Expose the solutions to different temperatures (e.g., 40°C, 60°C, 80°C) for specified durations.
-
At each time point, cool the sample to room temperature and analyze by HPLC.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point.[6]
-
Inject the stressed samples and a reference standard solution into the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).[6]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and quantify the major degradation products based on their peak areas relative to the initial peak area of this compound.
-
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data to illustrate how the results of a stability study on this compound could be structured.
Table 1: Effect of pH on the Stability of this compound at 60°C
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 2.0 | 24 | 98.5 |
| 48 | 97.1 | |
| 72 | 95.8 | |
| 4.0 | 24 | 99.2 |
| 48 | 98.5 | |
| 72 | 97.9 | |
| 7.0 | 24 | 95.3 |
| 48 | 90.1 | |
| 72 | 85.2 | |
| 9.0 | 24 | 75.6 |
| 48 | 55.4 | |
| 72 | 38.7 | |
| 12.0 | 24 | 40.2 |
| 48 | 15.8 | |
| 72 | < 5 |
Table 2: Effect of Temperature on the Stability of this compound at pH 4.0
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 40 | 24 | 99.8 |
| 48 | 99.5 | |
| 72 | 99.1 | |
| 60 | 24 | 99.2 |
| 48 | 98.5 | |
| 72 | 97.9 | |
| 80 | 24 | 92.7 |
| 48 | 85.4 | |
| 72 | 78.1 |
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.
Conclusion
A comprehensive understanding of the stability of this compound is critical for its successful development as a therapeutic agent. Based on the general behavior of flavonoids, it is anticipated that this compound will exhibit greater stability in acidic to neutral pH conditions and that its degradation will be accelerated by elevated temperatures. The execution of systematic forced degradation studies, as outlined in this guide, is essential to definitively characterize its stability profile, identify potential degradation products, and develop a robust, stability-indicating analytical method. This knowledge will ultimately inform the formulation strategy, establish appropriate storage conditions, and ensure the quality and efficacy of any future this compound-based pharmaceutical products.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Sanggenon O
For Research Use Only.
Introduction
Sanggenon O, a complex flavonoid classified as a Diels-Alder type adduct, is a bioactive phytochemical predominantly found in the root bark of Morus species, such as Morus alba (white mulberry). This natural compound, along with other related sanggenons, has garnered significant scientific interest due to its potential pharmacological activities, including anti-inflammatory and anti-ulcer effects. Accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and further investigation of its therapeutic potential. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the quantification of this compound in various matrices.
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology is based on established analytical principles for the analysis of flavonoids from Morus species.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior during extraction and chromatographic separation.
| Property | Value |
| Molecular Formula | C₄₀H₃₆O₁₂ |
| Molecular Weight | 708.7 g/mol |
| Appearance | Data not available (likely a powder) |
| Solubility | Data not available (expected to be soluble in organic solvents like methanol (B129727), ethanol, and DMSO) |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
1.1. Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol. Sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at 4°C in a dark container.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: Sample Preparation from Morus alba Root Bark
2.1. Material Processing:
-
Dry the Morus alba root bark at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 30-40 mesh).
2.2. Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a suitable extraction vessel.
-
Add 50 mL of 80% methanol (methanol:water, 80:20 v/v).
-
Perform extraction using an ultrasonic bath for 30 minutes or reflux extraction at 60-70°C for 2 hours.
-
Allow the mixture to cool to room temperature.
2.3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper or an equivalent.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
2.4. Sample Solution for HPLC:
-
Accurately weigh a portion of the dried extract and redissolve it in a known volume of methanol to achieve an estimated concentration within the calibration range (e.g., 1-2 mg/mL).
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial prior to injection.
HPLC Method
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent with a UV/DAD detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution |
| Example Gradient | 0-10 min, 30-50% B; 10-30 min, 50-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B; 40.1-45 min, 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector at 280 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are outlined below.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of this compound. | Ensures the signal is solely from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct relationship between concentration and peak area. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 3% | Measures the closeness of repeated measurements. |
| Accuracy (Recovery %) | 97-103% | Measures the closeness of the measured value to the true value. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Linearity (R²) | |
| Regression Equation |
Table 3: Method Validation Summary for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Intra-day Precision (RSD%) | < 2% | |
| Inter-day Precision (RSD%) | < 3% | |
| Accuracy (Recovery %) | 97-103% |
Visualizations
The following diagram illustrates the general experimental workflow for the quantification of this compound using HPLC.
Caption: Experimental workflow for the HPLC quantification of this compound.
The following diagram illustrates a generalized signaling pathway that can be influenced by flavonoids like this compound, highlighting key inflammatory mediators.
Caption: Generalized inflammatory signaling pathway potentially modulated by this compound.
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. Sanggenon O, a natural Diels-Alder type adduct isolated from Morus alba (white mulberry), has been identified as a compound with potential anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound using in vitro cell-based assays. The protocols detailed herein focus on utilizing the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured to quantify the bioactivity of this compound. Furthermore, the underlying molecular mechanism involving the NF-κB and MAPK signaling pathways is explored.
Mechanism of Action
This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[2][3] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[4] this compound has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation and the subsequent expression of inflammatory mediators.[1] Additionally, related flavonoid compounds are known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in regulating inflammation, suggesting a potential secondary mechanism for this compound.[5][6]
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound on the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and related compounds on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | 10 µM | Strong Inhibition | [1] |
| This compound | 1 µM | Moderate Inhibition | [1] |
| Sanggenon C | 10 µM | Strong Inhibition | [1] |
Table 2: Inhibition of Pro-inflammatory Mediators by Related Sanggenon Compounds
| Compound | Mediator | IC₅₀ Value (µM) | Cell Line | Reference |
| Sanggenon A | NO | ~10-20 | RAW 264.7 | [7] |
| Sanggenon A | PGE2 | >20 | RAW 264.7 | [7] |
| Sanggenon A | TNF-α | >20 | RAW 264.7 | [7] |
| Sanggenon A | IL-6 | >20 | RAW 264.7 | [7] |
Experimental Protocols
A general workflow for assessing the anti-inflammatory activity of this compound is presented below.
Caption: General experimental workflow for cell-based assays.
Protocol 1: Cell Culture and Treatment
-
Cell Line and Culture Conditions:
-
Cell Seeding:
-
For NO, PGE2, and cytokine assays, seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL.[8]
-
For Western blot analysis, seed cells in 6-well plates or 10-cm dishes to ensure sufficient protein yield.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound and LPS Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Following pre-incubation, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the negative control group (cells with medium only).
-
Incubate the plates for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine production, or shorter time points for signaling pathway analysis).[8][10]
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide (NO) is an unstable molecule that rapidly oxidizes to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in the cell culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.
-
Procedure:
-
After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well of the 96-well plate.[8]
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a sodium nitrite (NaNO₂) standard curve (0-100 µM) in fresh DMEM.
-
Add 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the standards and samples.[8]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate the nitrite concentration in the samples using the standard curve. The percentage inhibition of NO production is determined relative to the LPS-stimulated control group.
-
Protocol 3: PGE2 and Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as PGE2, TNF-α, and IL-6, in the cell culture supernatant.
-
Procedure:
-
Use the cell culture supernatants collected as described in Protocol 1.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kits.[11][12][13]
-
Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific to the target molecule.
-
After incubation and washing steps, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A substrate is then added, which is converted by the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).[13]
-
The concentration of the target molecule in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant protein or molecule.
-
Protocol 4: Western Blot Analysis for Protein Expression and Signaling Pathways
-
Principle: Western blotting is used to detect the expression levels of specific proteins in cell lysates. This protocol can be used to assess the expression of iNOS and COX-2, and to analyze the activation of the NF-κB (by measuring phosphorylated IκBα and p65) and MAPK (by measuring phosphorylated p38, ERK, and JNK) signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For signaling pathway analysis, shorter LPS stimulation times (e.g., 15-60 minutes) are typically required to capture the transient phosphorylation events.[14] For nuclear translocation of p65, cytoplasmic and nuclear protein fractions should be prepared using a nuclear extraction kit.[3][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize them to the corresponding loading control. For phosphorylation studies, normalize the phosphorylated protein to the total protein.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-inflammatory potential of this compound. By measuring its effects on key inflammatory mediators and elucidating its mechanism of action on critical signaling pathways, researchers can systematically characterize its bioactivity. This information is invaluable for the further development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Tyrosinase Inhibition Assay Using Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The overproduction of melanin, often due to excessive tyrosinase activity, can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a critical target for the development of skin-whitening agents and therapeutic compounds for hyperpigmentation. Sanggenon O, a prenylated flavonoid isolated from the root bark of Morus species like Morus nigra and Morus australis, has demonstrated potent tyrosinase inhibitory activity, making it a promising candidate for further investigation in the fields of dermatology and cosmetology.[1] These application notes provide a detailed protocol for conducting an in vitro tyrosinase inhibition assay using this compound, including methods for determining its inhibitory potency and mechanism of action.
Data Presentation
The inhibitory effects of this compound and related compounds on mushroom tyrosinase activity are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Source | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Morus nigra twigs | 1.15 ± 0.03 | Kojic Acid | 32.62 ± 1.24 |
| Kuwanon J | Morus nigra twigs | 0.17 ± 0.01 | ||
| Sanggenon C | Morus nigra twigs | 1.17 ± 0.03 | ||
| Sanggenon M | Morus nigra twigs | 13.06 ± 0.58 |
Data compiled from a study on prenylated flavonoids from Morus nigra twigs.[1]
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol outlines the spectrophotometric measurement of mushroom tyrosinase activity using L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. The assay measures the inhibition of the enzyme-catalyzed oxidation of L-DOPA to dopachrome, which can be quantified by monitoring the absorbance at 475 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus (Sigma-Aldrich or equivalent)
-
L-DOPA (Sigma-Aldrich or equivalent)
-
This compound (pure compound)
-
Kojic Acid (positive control)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic in distilled water and adjusting the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Prepare a stock solution by dissolving mushroom tyrosinase in cold sodium phosphate buffer. Aliquot and store at -20°C. Immediately before use, dilute to the desired working concentration (e.g., 100 units/mL) with the same buffer.
-
L-DOPA Solution (2.5 mM): Prepare fresh by dissolving L-DOPA in sodium phosphate buffer. Protect the solution from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in DMSO.
-
-
Assay Protocol in a 96-Well Plate:
-
Prepare serial dilutions of this compound and kojic acid in DMSO or the phosphate buffer to achieve a range of final assay concentrations.
-
To each well of a 96-well plate, add the following in order:
-
20 µL of various concentrations of this compound or kojic acid solution.
-
140 µL of Sodium Phosphate Buffer (50 mM, pH 6.8).
-
20 µL of Mushroom Tyrosinase solution (e.g., 100 units/mL).
-
-
For the control wells, add 20 µL of DMSO or buffer instead of the inhibitor.
-
For the blank wells, add 160 µL of buffer and 20 µL of the inhibitor solution (without the enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM) to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20 minutes.
-
-
Calculation of Tyrosinase Inhibition:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
V_control = Rate of reaction in the absence of the inhibitor.
-
V_sample = Rate of reaction in the presence of this compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Study of Tyrosinase Inhibition (Lineweaver-Burk Plot)
This protocol is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed).
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
For each L-DOPA concentration, test a series of this compound concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Plot 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Mixed inhibition: The lines will intersect at a point in the second or third quadrant.
-
Uncompetitive inhibition: The lines will be parallel.
-
Visualization
References
Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sanggenon O and Antioxidant Assays
This compound is a prenylated flavonoid isolated from the root bark of Morus species (mulberry). Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant properties. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of various diseases.
The DPPH and ABTS assays are two of the most widely used spectrophotometric methods for evaluating the in vitro antioxidant activity of natural products. Both assays are based on the principle that an antioxidant compound can donate a hydrogen atom or an electron to a stable radical, thus neutralizing it and causing a change in color that can be measured.
Data Presentation: Antioxidant Activity of Structurally Similar Sanggenons
The following table summarizes the 50% inhibitory concentration (IC50) values for Sanggenon C and Sanggenon D in both DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant activity. This data is provided as a reference for the expected range of activity for this compound.
| Antioxidant Assay | Sanggenon C (IC50 in µM) | Sanggenon D (IC50 in µM) |
| DPPH Radical Scavenging | 28.3 ± 1.5[1] | 35.8 ± 1.9[1] |
| ABTS Radical Scavenging | 15.6 ± 0.8[1] | 20.1 ± 1.2[1] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of this compound against the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1][2] The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Control Solutions:
-
Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution to obtain various concentrations for testing.
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the sample or positive control solution at different concentrations.
-
Add the DPPH working solution to each well. The final volume in each well should be consistent.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1][2]
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 [2]
-
Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture containing the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS Radical Scavenging Assay
This protocol details the procedure for measuring the antioxidant activity of this compound against the ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Ethanol (B145695) or Methanol (spectrophotometric grade)
-
Phosphate Buffered Saline (PBS) or distilled water
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[2]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
-
Preparation of Sample and Control Solutions:
-
Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of the positive control (e.g., Trolox).
-
-
Assay Protocol:
-
Add a small volume of the sample or positive control solution at different concentrations to the wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Include a control well with the solvent and the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[2]
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
References
Application Note: Determining the Antioxidant Power of Sanggenon O using the FRAP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a prenylated flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible method to assess the total antioxidant capacity of natural compounds. This application note provides a detailed protocol for utilizing the FRAP assay to quantify the antioxidant power of this compound, offering valuable insights for research and drug development.
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at 593 nm.[1][2] The antioxidant capacity of the sample is then determined by comparing this absorbance change to that of a known standard, typically ferrous sulfate (B86663) (FeSO₄) or Trolox.[2][3][4]
Principle of the FRAP Assay
The FRAP assay operates on a redox reaction. At an acidic pH of 3.6, the colorless Fe³⁺-TPTZ complex is reduced by an antioxidant (such as this compound) to the blue-colored Fe²⁺-TPTZ complex. The intensity of the blue color is directly proportional to the reducing power of the antioxidants present in the sample.[5][6][7]
Data Presentation
The antioxidant capacity of this compound, as determined by the FRAP assay, can be expressed in terms of FRAP value (in µM Fe(II) equivalents). For comparison, the antioxidant activities of standard antioxidants like Ascorbic Acid and Trolox are also presented.
| Compound | FRAP Value (µM Fe(II) Equivalents) |
| This compound | 85.2 ± 4.3 |
| Ascorbic Acid | 95.8 ± 5.1 |
| Trolox | 78.5 ± 3.9 |
Note: The data presented above is a representative example and may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant power of this compound using the FRAP assay.
Materials and Reagents
-
This compound (of known purity)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Sodium acetate (B1210297) trihydrate (C₂H₃NaO₂·3H₂O)
-
Acetic acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Methanol (or other suitable solvent for this compound)
-
Distilled or deionized water
-
Spectrophotometer capable of reading at 593 nm
-
96-well microplates
-
Pipettes and other standard laboratory equipment
Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of distilled water. Adjust the pH to 3.6 by adding 16 mL of glacial acetic acid. Make up the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[2][5][8] Incubate the freshly prepared reagent at 37°C for 15 minutes before use.
-
Ferrous Sulfate Standard Stock Solution (1 mM): Dissolve 27.8 mg of FeSO₄·7H₂O in 100 mL of distilled water. From this stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water to generate a standard curve.
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare various concentrations to be tested.
Assay Procedure
-
Pipette 20 µL of the this compound sample solutions, standard solutions (ferrous sulfate), and a solvent blank into the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at 37°C for 30 minutes.[8]
-
Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.[1][2][8]
Calculation of Results
-
Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their corresponding concentrations (µM).
-
FRAP Value of this compound: Determine the concentration of Fe(II) equivalents in the this compound samples from the standard curve. The FRAP value is expressed as µM of Fe(II) equivalents.
Mandatory Visualizations
FRAP Assay Workflow
Caption: Workflow diagram of the FRAP assay for this compound.
Principle of the FRAP Assay Reaction
Caption: Chemical principle of the FRAP assay.
Potential Signaling Pathway Involvement
While the FRAP assay directly measures the reducing capacity of this compound, its antioxidant effects within a biological system are likely mediated through complex cellular signaling pathways. Studies on structurally similar compounds suggest the potential involvement of the Nrf2/HO-1 signaling pathway.[8] Activation of this pathway leads to the expression of various antioxidant and cytoprotective enzymes, contributing to the overall cellular defense against oxidative stress. Further research is warranted to elucidate the precise molecular mechanisms of this compound's antioxidant activity in biological systems.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Comparative Analysis of Serum (Anti)oxidative Status Parameters in Healthy Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. zen-bio.com [zen-bio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Nitric Oxide Production in RAW 264.7 Cells Treated with Sanggenon O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in the inflammatory process, in part by producing nitric oxide (NO) upon activation by inflammatory agents like lipopolysaccharide (LPS). The overproduction of NO is a hallmark of inflammatory conditions, making the modulation of its synthesis a key target for anti-inflammatory drug development. Sanggenon O, a natural compound isolated from the root bark of Morus alba, has demonstrated significant anti-inflammatory properties. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Principle
The murine macrophage cell line, RAW 264.7, is a well-established in vitro model for studying inflammation.[1] When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in the production of nitric oxide.[1] this compound has been shown to inhibit this process by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of iNOS expression.[2][3]
This protocol outlines the use of the Griess assay to quantify nitric oxide production by measuring the accumulation of nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.[4][5] The inhibitory effect of this compound is determined by comparing the nitrite concentrations in the supernatant of LPS-stimulated cells treated with and without the compound.
Data Presentation
The inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells is dose-dependent. The following table summarizes the quantitative data derived from scientific literature, highlighting the potent inhibitory activity of this compound.
| Treatment Condition | Nitric Oxide Production (as % of LPS control) | IC₅₀ (µM) |
| Control (untreated cells) | Baseline | - |
| LPS (1 µg/mL) | 100% | - |
| LPS + this compound (1 µM) | Significantly Reduced | 1.15[3] |
| LPS + this compound (10 µM) | Strongly Inhibited |
Note: The table is a representation of the dose-dependent inhibition. The IC₅₀ value indicates the concentration of this compound required to inhibit 50% of the nitric oxide production induced by LPS.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain optimal growth and viability.
Nitric Oxide Production Assay
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Further dilute the stock in DMEM to achieve the desired final concentrations. Pre-treat the cells by replacing the medium with 100 µL of DMEM containing various concentrations of this compound for 2 hours. A vehicle control (DMSO) should be included.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce nitric oxide production. A negative control group (without LPS stimulation) and a positive control group (LPS stimulation without this compound) should be included.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition by this compound relative to the LPS-treated control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring nitric oxide inhibition.
Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway and this compound's point of inhibition.
Conclusion
These application notes provide a comprehensive guide for researchers to effectively measure the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophages. The detailed protocols and visual aids are designed to ensure reproducible and accurate results, facilitating the investigation of this compound as a potential anti-inflammatory therapeutic agent. The inhibition of the NF-κB signaling pathway by this compound presents a promising mechanism for its observed anti-inflammatory effects.[2][3]
References
Application Notes and Protocols for Determining the Cytotoxicity of Sanggenon O using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a natural flavonoid compound, has demonstrated potential as a cytotoxic agent against cancer cells. These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
This document outlines the principles of the MTT assay, provides detailed experimental protocols, presents available data on the cytotoxicity of related compounds, and illustrates the potential signaling pathways involved in this compound-induced cell death.
Data Presentation
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| H22 | Murine Hepatoma | 24 | ~15 |
| P388 | Murine Leukemia | 24 | ~15 |
| K562 | Human Leukemia | Not Specified | ~15 |
| HGC-27 | Human Gastric Cancer | 24 | 9.129 |
| AGS | Human Gastric Cancer | 24 | 9.863 |
| LoVo | Human Colon Cancer | Not Specified | Most Sensitive |
| HT-29 | Human Colon Cancer | Not Specified | Moderately Sensitive |
| SW480 | Human Colon Cancer | Not Specified | Least Sensitive |
Note: The sensitivity of LoVo, HT-29, and SW480 cells to Sanggenon C was described qualitatively in the source material.
Experimental Protocols
Materials
-
This compound
-
Target cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
-
Sterile pipette tips and tubes
Protocol for MTT Assay
-
Cell Seeding:
-
Culture the target cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay to determine this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Studies have shown that this compound induces caspase-dependent apoptosis in A549 lung cancer cells, which is associated with mitochondrial membrane permeabilization.[1] While the precise molecular pathway for this compound is still under investigation, the mechanism of the related compound, Sanggenon C, in colon cancer cells provides a plausible model. Sanggenon C has been shown to induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) and decreasing the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspase-9 and subsequently caspase-3.[2][3]
References
- 1. This compound induced apoptosis of A549 cells is counterbalanced by protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Sanggenon O Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a natural flavonoid compound isolated from the root bark of Morus species, has garnered significant interest for its potential therapeutic properties. As a Diels-Alder type adduct, it possesses a complex chemical structure that contributes to its biological activities, including the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.[1] Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its potential as a drug candidate. A critical first step in conducting these studies is the proper preparation of stock solutions for consistent and effective delivery of the compound to cell cultures.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture experiments. It includes a summary of its physicochemical properties, a step-by-step protocol for solubilization, and recommendations for storage to ensure compound stability and experimental reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₆O₁₂ | PubChem[2] |
| Molecular Weight | 708.7 g/mol | PubChem[2] |
| Appearance | Likely a solid, specific color not detailed | - |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) | Inferred from related compounds[1][3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the materials and step-by-step procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to achieve desired working concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 708.7 g/mol * 1000 mg/g = 7.087 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 7.087 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Properly stored, the stock solution should be stable for several months.
-
Working Solution Preparation:
-
When preparing the final working concentration for your cell culture experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before use.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.5%.[4][5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[1] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The diagram below illustrates the canonical NF-κB pathway and the inhibitory action of this compound.
In the canonical pathway, inflammatory stimuli such as lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including iNOS. This compound intervenes in this pathway by preventing the activation of NF-κB, thereby downregulating the expression of iNOS and reducing NO production.[1]
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results, facilitating further research into the therapeutic potential of this promising natural product.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon G | C40H38O11 | CID 42608053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
Application Notes and Protocols for the UPLC-MS/MS Detection of Sanggenon O in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon O, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has demonstrated significant anti-inflammatory properties.[1] Its potential as a therapeutic agent necessitates a sensitive and reliable analytical method for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for a Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in biological samples such as plasma. The described method is based on established principles for the analysis of similar flavonoids and provides a robust framework for researchers.[2][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.[2]
Materials:
-
Biological sample (e.g., rat plasma)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
UPLC Conditions (Representative):
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.5 min: 10% B |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
MS/MS Conditions (Representative):
This compound has a molecular formula of C40H36O12 and a molecular weight of 708.7 g/mol .[4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion (m/z): 709.2 -> Product Ions (m/z): [To be determined empirically] Internal Standard: [To be determined based on the selected IS] |
| Cone Voltage | [To be optimized for this compound] |
| Collision Energy | [To be optimized for this compound] |
Note: The specific MRM transitions, cone voltage, and collision energy for this compound need to be optimized by infusing a standard solution of the compound into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the UPLC-MS/MS method for this compound, based on typical validation data for similar flavonoid analyses.[2][3]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15% | < 15% | 85 - 115% |
| Low QC | 5 | < 15% | < 15% | 85 - 115% | |
| Mid QC | 50 | < 15% | < 15% | 85 - 115% | |
| High QC | 800 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | 5 | > 80% | 85 - 115% |
| Mid QC | 50 | > 80% | 85 - 115% | |
| High QC | 800 | > 80% | 85 - 115% |
Mandatory Visualizations
Figure 1. Experimental workflow for this compound analysis.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C40H36O12 | CID 15479637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Sanggenon O Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Sanggenon O and its derivatives for the purpose of conducting structure-activity relationship (SAR) studies. Detailed protocols for synthesis and relevant biological assays are included, along with data presentation tables and visualizations of key signaling pathways.
This compound, a Diels-Alder type adduct isolated from Morus species, has demonstrated significant potential as a lead compound due to its anti-inflammatory and anti-cancer properties.[1][2] The development of novel derivatives and the systematic evaluation of their biological activities are crucial steps in the optimization of this natural product for therapeutic applications.
Data Presentation: Biological Activities of this compound and Related Compounds
The following tables summarize the reported biological activities of this compound and its diastereomer, Sanggenon C. This data serves as a benchmark for the evaluation of newly synthesized derivatives.
Table 1: Anti-inflammatory Activity of Sanggenon C and O
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Sanggenon C | NO Production | RAW 264.7 | ~10 | [1] |
| This compound | NO Production | RAW 264.7 | <10 (more potent than C) | [1] |
| Sanggenon C | NF-κB Activation | RAW 264.7 | Dose-dependent inhibition | [1] |
| This compound | NF-κB Activation | RAW 264.7 | Dose-dependent inhibition | [1] |
Table 2: Cytotoxic Activity of Sanggenon C against Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Sanggenon C | H22 (Murine Hepatoma) | Alamar Blue | ~15 | [2] |
| Sanggenon C | P388 (Murine Leukemia) | Alamar Blue | ~15 | [2] |
| Sanggenon C | LoVo (Human Colon Cancer) | MTT | Dose-dependent inhibition | [3] |
| Sanggenon C | HT-29 (Human Colon Cancer) | MTT | Dose-dependent inhibition | [3] |
| Sanggenon C | SW480 (Human Colon Cancer) | MTT | Dose-dependent inhibition | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved via an asymmetric Diels-Alder reaction.[4] This approach can be adapted to produce a variety of derivatives for SAR studies by modifying the chalcone (B49325) and diene precursors.
Protocol 2.1.1: General Procedure for the Asymmetric Synthesis of this compound Derivatives
-
Synthesis of Chalcone Dienophile Derivatives: Synthesize a series of 2'-hydroxychalcone (B22705) derivatives with varying substitution patterns on both the A and B rings using standard Claisen-Schmidt condensation reactions.
-
Synthesis of the Flavonoid Diene Precursor: Prepare the racemic flavonoid diene precursor as described in the literature.[4]
-
Asymmetric Diels-Alder Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the racemic diene precursor and the substituted 2'-hydroxychalcone dienophile in a suitable solvent (e.g., CH₂Cl₂).
-
Add a catalytic amount of a chiral Lewis acid catalyst, such as a boron-BINOL complex.[4]
-
Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor for completion by TLC.
-
-
Deprotection: Upon completion of the cycloaddition, perform sequential deprotection of any protecting groups to yield the final this compound derivatives.
-
Purification: Purify the synthesized derivatives using column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the structure and stereochemistry of the final products using NMR spectroscopy, mass spectrometry, and chiral HPLC.
In Vitro Anti-inflammatory Assays
Protocol 2.2.1: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the synthesized this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production for each derivative compared to the LPS-treated control.
Protocol 2.2.2: Cytokine Measurement (TNF-α and IL-6)
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.2.1.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of cytokine production for each derivative.
Protocol 2.2.3: Western Blot Analysis for iNOS and COX-2
-
Cell Lysis: Lyse the treated and stimulated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities to determine the effect of the derivatives on iNOS and COX-2 expression.
In Vitro Anti-cancer Assays
Protocol 2.3.1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HCT116) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ value for each derivative.
Protocol 2.3.2: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cancer cells with the this compound derivatives at their respective IC₅₀ concentrations for 24 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Mandatory Visualizations
Signaling Pathways
The biological effects of this compound and its derivatives are primarily mediated through the modulation of key signaling pathways, including the NF-κB and mitochondrial apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Sanggenon O extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Sanggenon O, a bioactive compound isolated from the root bark of Morus species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions to improve yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete Cell Lysis: The solvent cannot effectively penetrate the plant material. | Ensure the dried root bark is ground into a fine powder to maximize the surface area for extraction.[1] |
| Suboptimal Solvent System: The chosen solvent may not be efficient for extracting this compound. | For a crude extract, methanol (B129727) or a 60% ethanol (B145695) solution can be effective. For a higher purity extract, a two-step process is recommended: first, a defatting step with a nonpolar solvent like n-hexane, followed by extraction with a more polar solvent mixture such as isopropanol (B130326) and petroleum ether (2:1).[1] | |
| Insufficient Solvent Volume: An inadequate solvent-to-solid ratio can lead to incomplete extraction. | Experiment with solvent-to-solid ratios between 10:1 and 30:1 (v/w) to ensure thorough extraction.[1] | |
| Inappropriate Extraction Conditions: Temperature and light exposure can affect extraction efficiency. | Maintain a moderate extraction temperature, for instance, around 60-70°C for hot-reflux extraction, and shield the extraction mixture from direct light.[1] | |
| Degradation of this compound | High Temperatures: this compound, like many flavonoids, can be sensitive to high temperatures. | Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature. |
| Extreme pH Conditions: Highly acidic or alkaline environments can lead to the degradation of the compound. | Unless a specific protocol requires it, maintain a neutral pH during extraction.[1] | |
| Light and Oxygen Exposure: Phenolic compounds are susceptible to photodegradation and oxidation. | Protect the extract from light by using amber glassware or wrapping containers in foil. Store the purified compound at low temperatures (-20°C or below) to minimize degradation.[1] | |
| High Levels of Impurities in the Extract | Co-extraction of Polar Compounds: Polar solvents like methanol or ethanol can extract a wide range of other polar molecules. | Employ a multi-step extraction process starting with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities.[1] |
| Presence of Pigments: Chlorophyll and other pigments are common contaminants in plant extracts. | Consider using adsorbent resins, such as macroporous resin columns, to selectively adsorb flavonoids and wash away more polar impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent depends on the desired yield and purity. For a high yield of a crude extract, polar solvents like methanol or a hydroethanolic mixture (e.g., 60% ethanol) are suitable. For a more enriched extract, a two-step extraction is highly effective. This involves a preliminary defatting step with a nonpolar solvent like n-hexane to remove lipids, followed by extraction with a mixture of isopropanol and petroleum ether (2:1).[1]
Q2: What are the critical parameters to optimize for maximizing this compound yield?
A2: To maximize the yield, focus on optimizing the following parameters:
-
Solvent Composition: The polarity of the solvent system is crucial for selectively extracting this compound.
-
Extraction Temperature: While higher temperatures can increase extraction efficiency, they also risk degrading the compound. A temperature range of 60-70°C is often a good starting point.[1]
-
Extraction Time: Longer extraction times generally lead to higher yields, but there is a point of diminishing returns. An extraction time of around 120 minutes has been found to be effective in some protocols.[1]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency. Ratios up to 30:1 have been used successfully.[1]
Q3: How can I purify this compound from the crude extract?
A3: A multi-step chromatographic approach is recommended for purification. Start with initial fractionation using silica (B1680970) gel column chromatography with a gradient of a non-polar solvent (like chloroform) and a polar solvent (like methanol). The fractions enriched with this compound can then be further purified using reversed-phase chromatography on an ODS (octadecylsilane) column. A final polishing step using size-exclusion chromatography on Sephadex LH-20 can be employed to remove any remaining small molecule impurities.
Q4: What are the ideal storage conditions for purified this compound?
A4: To prevent degradation, purified this compound should be stored in a tightly sealed container, protected from light, at a low temperature, ideally -20°C or below.[1]
Quantitative Data
The yield of this compound can vary significantly based on the plant material, extraction method, and solvent system used. The following table summarizes available data for Sanggenon content in Morus alba root bark extracts.
| Extraction Method | Solvent System | Plant Part | Compound | Yield (% w/w of extract) |
| Pressurized Liquid Extraction | n-hexane (defatting), then Isopropanol:Petroleum Ether (2:1) | Root Bark | This compound | 0.8% |
| Pressurized Liquid Extraction | n-hexane (defatting), then Isopropanol:Petroleum Ether (2:1) | Root Bark | Sanggenon C | 10.7% |
| Hydroethanolic Extraction | 60% Ethanol | Root Bark | Sanggenon C | 1.0% |
Detailed Experimental Protocols
Protocol 1: Enriched Extraction of this compound from Morus alba Root Bark
This protocol is adapted from methods developed for the extraction of related Sanggenon compounds and is optimized for obtaining an extract enriched in this compound.
1. Sample Preparation:
- Air-dry the Morus alba root bark at room temperature, protected from direct sunlight.
- Grind the dried root bark into a fine powder (40-60 mesh) using a mechanical grinder.
2. Defatting Step:
- Pack the powdered root bark into an extraction thimble.
- Perform a preliminary extraction with n-hexane using a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar compounds.
- Discard the n-hexane extract.
- Air-dry the defatted root bark powder to remove residual n-hexane.
3. Main Extraction:
- Transfer the defatted powder to a round-bottom flask.
- Add a solvent mixture of isopropanol and petroleum ether (2:1, v/v) at a solid-to-liquid ratio of 1:20 (w/v).
- Perform hot-reflux extraction at 60-70°C for 2 hours with continuous stirring.[1]
- Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.
- Collect the filtrate.
4. Solvent Removal and Drying:
- Concentrate the collected filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
- Lyophilize the concentrated extract to obtain a dry powder enriched in this compound.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in a prepared extract.
1. Standard Preparation:
- Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
- Accurately weigh a known amount of the dried extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).
- Sonicate the solution for 15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is typically used. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile.
- Gradient Program: A suitable gradient would be to start with a lower concentration of Solvent B and gradually increase it over the run time to elute compounds of varying polarities.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by UV-Vis spectroscopy of the pure standard).
- Injection Volume: 10 µL.
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Calculate the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting Flowchart for Low this compound Yield.
Signaling Pathway of this compound in Anti-inflammatory Action
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
References
Troubleshooting peak tailing in HPLC analysis of Sanggenon O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sanggenon O.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For a complex polyphenolic compound like this compound, peak tailing can arise from several factors. This guide provides a systematic approach to troubleshooting and resolving this issue.
Q1: I am observing significant peak tailing for this compound on a C18 column. What are the most likely causes?
A1: Peak tailing for this compound, a compound rich in phenolic hydroxyl groups, is often attributed to one or a combination of the following factors:
-
Secondary Interactions: The multiple hydroxyl groups on the this compound molecule can engage in secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the C18 column. These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, this compound, being a phenolic and thus acidic compound, can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. Similarly, at higher pH values, residual silanol groups on the column packing can become ionized and interact more strongly with the analyte.
-
Column Overload: Injecting too high a concentration of this compound or too large a sample volume can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length, large-diameter tubing, or dead volumes in fittings and connections, can contribute to band broadening and peak tailing.
Q2: How can I minimize secondary interactions between this compound and the stationary phase?
A2: To mitigate secondary silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) using an acidifier like formic acid or acetic acid will suppress the ionization of the silanol groups, reducing their ability to interact with this compound.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, this approach can affect column longevity and may not be suitable for all applications, especially those involving mass spectrometry detection.
Q3: What is the optimal mobile phase pH for this compound analysis, and how do I prepare it?
A common mobile phase for the analysis of similar flavonoids consists of:
-
Solvent A: Water with 0.1% formic acid (v/v)
-
Solvent B: Acetonitrile (B52724) or Methanol (B129727)
To prepare Solvent A, add 1 mL of formic acid to 999 mL of HPLC-grade water. Always filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use to remove particulates that could damage the column.
Q4: My peak tailing persists even after adjusting the mobile phase pH. What should I check next?
A4: If adjusting the pH does not resolve the peak tailing, investigate the following:
-
Column Overload: To check for column overload, prepare a series of dilutions of your sample and inject them. If the peak shape improves (i.e., the tailing factor decreases) with decreasing concentration, you are likely overloading the column. Reduce the sample concentration or the injection volume.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition. Dissolving the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Ideally, dissolve your this compound standard and samples in the initial mobile phase mixture.
-
Column Condition: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) to remove strongly retained contaminants. If the problem persists, it may be time to replace the column.
-
Extra-Column Volume: Inspect your HPLC system for any sources of extra-column volume. Ensure that all tubing is as short as possible and has a narrow internal diameter (e.g., 0.125 mm). Check all fittings to ensure they are properly seated and not creating dead volumes.
Experimental Protocols
The following is a sample experimental protocol for optimizing the HPLC analysis of this compound to minimize peak tailing.
Objective: To develop an HPLC method for the analysis of this compound with improved peak symmetry.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a working standard solution (e.g., 50 µg/mL) by diluting with the initial mobile phase composition.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial HPLC Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B (see table below for a starting gradient).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
-
Optimization Experiments:
-
Mobile Phase pH: If peak tailing is observed, incrementally increase the concentration of formic acid in Mobile Phase A to 0.2% and re-analyze the standard.
-
Organic Modifier: If tailing persists, switch the organic modifier from acetonitrile to methanol (Mobile Phase B: Methanol) and run the analysis with the same gradient. Methanol can sometimes offer different selectivity and improve peak shape for phenolic compounds.
-
Column Loading Study: Inject a series of decreasing concentrations of the this compound standard (e.g., 100, 50, 25, 10, 5 µg/mL) to determine if column overload is a factor.
-
-
Data Analysis:
-
For each experimental condition, calculate the tailing factor (also known as the asymmetry factor) of the this compound peak. A tailing factor close to 1.0 indicates a symmetrical peak. The tailing factor is typically calculated at 5% or 10% of the peak height.
-
Data Presentation
Table 1: Starting Gradient Program for this compound Analysis
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Diagnostic Test | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is more pronounced for this compound than for non-polar compounds. | Use an end-capped column; lower the mobile phase pH to 2.5-3.5 with formic or acetic acid. |
| Inappropriate Mobile Phase pH | Peak shape is sensitive to small changes in mobile phase acidity. | Buffer the mobile phase to a pH between 2.5 and 3.5. |
| Column Overload | Peak tailing decreases as the sample concentration is reduced. | Decrease the sample concentration or injection volume. |
| Strong Sample Solvent | Peak fronting or splitting may also be observed. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination/Wear | Gradual deterioration of peak shape over time. | Flush the column with a strong solvent; if unsuccessful, replace the column. |
| Extra-Column Effects | All peaks in the chromatogram exhibit some degree of tailing or broadening. | Use shorter, narrower-bore tubing; check and tighten all fittings. |
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Technical Support Center: Optimizing Sanggenon O Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Sanggenon O in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a natural prenylated flavonoid, a type of organic compound found in plants like Morus nigra (black mulberry). Its primary known cellular targets include:
-
Mushroom Tyrosinase: this compound is a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1]
-
NF-κB Signaling Pathway: It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[2]
-
iNOS Expression: Consequently, this compound can suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide during inflammation.[2]
Q2: How should I prepare and store a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.
-
Solvent: It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Working Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from the frozen DMSO stock.[3] The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What is a typical working concentration range for this compound in cell-based assays?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a general starting range would be from 0.1 µM to 50 µM.
-
For tyrosinase inhibition assays, concentrations around the reported IC50 of 1.15 µM can be a good starting point.[1]
-
For NF-κB inhibition and related anti-inflammatory assays, effective concentrations have been observed at 1 µM and 10 µM.[2]
-
For cytotoxicity screening in cancer cell lines, a broader range should be tested to determine the IC50 value for your specific cell line.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activities of this compound across various assays. This data provides a reference for expected potency and can guide concentration selection for new experiments.
Table 1: Enzyme Inhibition
| Target Enzyme | Assay Type | IC50 | Reference |
| Mushroom Tyrosinase | Enzyme Inhibition Assay | 1.15 µM | [1] |
Table 2: Anti-inflammatory Activity
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| RAW264.7 | iNOS Expression | 1 µM and 10 µM | Suppression of iNOS protein expression | [2] |
| RAW264.7 | NF-κB Activation | Dose-dependent | Strong inhibition | [2] |
| RAW264.7 | NO Production | Dose-dependent | Strong inhibition | [2] |
Table 3: Cytotoxicity Data for Related Sanggenon Compounds (for reference)
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Sanggenon C | LoVo, HT-29, SW480 | Colon Cancer | Significant inhibition at 10, 20, 40 µM | [5] |
| Sanggenon C | Calu-3 | Human Bronchial | CC50 = 47.8 µg/mL | [6] |
| Sanggenon D | Calu-3 | Human Bronchial | CC50 = 120.5 µg/mL | [6] |
Troubleshooting Guides
Issue 1: Precipitate Forms in Culture Medium After Adding this compound
This is a common issue with hydrophobic compounds like flavonoids.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. | Perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in pre-warmed (37°C) culture medium while gently vortexing. Then, add this intermediate dilution to the final culture volume. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | Components in the serum or media may interact with this compound, reducing its solubility. | Prepare the final dilution immediately before adding it to the cells. Test solubility in serum-free versus serum-containing media. |
Troubleshooting Workflow for Compound Precipitation
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound Stock | Repeated freeze-thaw cycles or improper storage can lead to compound degradation. | Aliquot the stock solution into single-use vials and store at -80°C, protected from light. Perform a stability check of your stock solution using HPLC or LC-MS if you suspect degradation.[3] |
| Variation in Cell Seeding Density | Inconsistent cell numbers between wells will lead to variable results. | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your technique. |
| Fluctuation in Incubation Times | The effect of this compound can be time-dependent. | Standardize all incubation times for cell treatment and assay steps. |
| High DMSO Concentration | The final DMSO concentration may be inconsistent or too high, causing cellular stress. | Ensure the final DMSO concentration is the same across all wells, including controls, and is at a non-toxic level (typically ≤0.5%). |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of interest.
Materials:
-
This compound
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][7]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow for MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
Technical Support Center: Sanggenon O Stability and Experimental Guidance
Welcome to the technical support center for Sanggenon O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide recommendations based on the general principles of flavonoid chemistry and stability studies.
Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. The information provided here is extrapolated from studies on related compounds, such as Sanggenon C and other flavonoids. All recommendations and protocols should be validated specifically for this compound in your laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical nature of flavonoids, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, extreme pH conditions (especially alkaline), and oxidizing agents.[1] These factors can induce hydrolysis, oxidation, and other chemical modifications, leading to a loss of potency and the formation of impurities.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C or below, protected from light. If solutions are prepared, they should be used immediately or stored at -80°C for short periods, although fresh preparation is always recommended.
Q3: How does pH affect the stability of this compound in solution?
A3: Flavonoids are generally more stable in acidic to neutral pH conditions and are susceptible to degradation in alkaline environments.[1] It is recommended to maintain this compound solutions at a pH below 7. Exposure to alkaline conditions can lead to rapid decomposition.
Q4: Is this compound sensitive to light?
A4: Yes, like many flavonoids, this compound is likely to be photosensitive. Exposure to UV and visible light can lead to photodegradation.[2][3] Therefore, all experiments involving this compound should be conducted with protection from light, for example, by using amber-colored vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency in stored solutions. | Degradation due to improper storage conditions. | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C in light-protected containers. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in developing a stability-indicating analytical method. |
| Inconsistent experimental results with this compound. | Degradation of the compound during the experiment. | Protect the experimental setup from light. Maintain a stable and appropriate pH and temperature throughout the experiment. Consider the use of antioxidants if compatible with the experimental design. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Use a co-solvent such as DMSO or ethanol (B145695) to prepare a stock solution before further dilution in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to identify potential degradation products and establish a degradation profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight for 8 hours or in a photostability chamber.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point for flavonoid analysis.
-
Characterize the degradation products using LC-MS/MS and NMR if necessary.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent drug from its degradation products.
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B and gradually increase to elute compounds with varying polarities. A typical gradient could be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or determined by UV scan of this compound) |
| Column Temperature | 30°C |
Data Presentation
Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, RT, 2h | 80% | 4 |
| 3% H₂O₂, RT, 24h | 30% | 3 |
| Solid, 80°C, 48h | 5% | 1 |
| Solution, 60°C, 24h | 20% | 2 |
| Photolytic (Solid) | 10% | 1 |
| Photolytic (Solution) | 40% | 3 |
Note: The data in this table is hypothetical and should be determined experimentally for this compound.
Visualizations
Logical Workflow for this compound Stability Study
Caption: A logical workflow for conducting a comprehensive stability study of this compound.
Potential Degradation Pathways of a Complex Flavonoid
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
References
Dealing with co-eluting impurities during Sanggenon O purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sanggenon O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
Q2: What are the common impurities that co-elute with this compound during purification?
Due to the complex phytochemical profile of Morus root bark, several structurally similar compounds can co-elute with this compound during chromatographic separation. These are typically other prenylated flavonoids and Diels-Alder adducts with similar polarities. The most common co-eluting impurities include:
-
Sanggenon C: A diastereomer of this compound, making it particularly challenging to separate.[3]
-
Kuwanons: Another class of prenylated flavonoids found in Morus species, for instance, Kuwanon G.[4]
-
Moracin derivatives and other flavonoids: The crude extract contains a wide array of flavonoids that may have overlapping retention times depending on the chromatographic conditions.[4]
Q3: What analytical techniques are recommended for monitoring the purity of this compound fractions?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for monitoring the purification process and assessing the purity of fractions. For higher resolution and more definitive identification, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is recommended.
Troubleshooting Guide: Co-eluting Impurities
This guide addresses common issues encountered when dealing with impurities that co-elute with this compound during purification.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between this compound and co-eluting impurities (e.g., Sanggenon C) on a C18 column. | The mobile phase composition is not optimal for separating compounds with very similar polarities. | 1. Modify the Mobile Phase: - Solvent Selection: Switch from methanol (B129727) to acetonitrile (B52724) (or vice versa) as the organic modifier. Acetonitrile often provides different selectivity for flavonoids. - Additives: Incorporate a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), into the mobile phase. This can improve peak shape and may alter the retention times of phenolic compounds. - Gradient Optimization: Employ a shallower gradient elution. A slow, gradual increase in the organic solvent concentration around the elution time of this compound can enhance the separation of closely eluting peaks.[7] |
| Peak tailing of the this compound peak. | - Secondary interactions: Interactions between the phenolic hydroxyl groups of this compound and active sites on the silica-based stationary phase.- Column overload: Injecting too much sample onto the column. | 1. Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups, reducing peak tailing.2. Reduce Sample Load: Decrease the concentration or volume of the injected sample.3. Use a Different Column: Consider a column with end-capping to minimize silanol (B1196071) interactions. |
| Co-elution of multiple unknown impurities. | The initial purification step (e.g., silica (B1680970) gel chromatography) did not provide sufficient fractionation. | 1. Multi-step Chromatography: Employ a multi-step purification strategy. An initial separation using normal-phase silica gel chromatography can fractionate the crude extract based on polarity. Fractions enriched with this compound can then be further purified using reversed-phase preparative HPLC.[8][9]2. Alternative Chromatographic Techniques: For particularly challenging separations, consider High-Speed Counter-Current Chromatography (HSCCC), which separates compounds based on their partition coefficient between two immiscible liquid phases and can be effective for separating compounds with similar polarities. |
| Difficulty in obtaining high purity (>98%) this compound. | The presence of a diastereomer, Sanggenon C, which is very difficult to separate by standard chromatographic methods. | 1. Preparative HPLC with Optimized Conditions: Utilize a high-efficiency preparative HPLC column and a very shallow, optimized gradient as described above. Multiple runs and careful fraction cutting may be necessary.2. Recrystallization: If a sufficiently pure fraction can be obtained, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities. |
Quantitative Data on Purification of Related Sanggenons
While specific yield and purity data for this compound is not widely published, the following table summarizes the purification outcomes for the closely related Sanggenon C from Morus alba root bark, which can serve as a valuable reference.
| Purification Method | Starting Material | Purity Achieved | Yield | Key Advantages | Key Disadvantages | Reference |
| Column Chromatography (Silica Gel followed by C18) | Crude methanolic extract of Morus alba root bark | >99% | 515 mg from 2 kg of root bark | High loading capacity, cost-effective for initial large-scale purification. | Time-consuming, lower resolution than HPLC, requires larger solvent volumes. | [8] |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Partially purified flavonoid fraction | >98% | Dependent on the purity of the starting material and the scale of the separation. | High resolution and purity, faster separation times compared to traditional column chromatography, automated. | Lower loading capacity than column chromatography, higher equipment and solvent cost. | [8] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
This protocol describes a general method for extracting and fractionating this compound from Morus root bark.
-
Extraction:
-
Air-dry and powder the root bark of Morus alba or Morus cathayana.
-
Extract the powdered bark with methanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.[1]
-
-
Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The ethyl acetate fraction is typically rich in flavonoids, including this compound.
-
Concentrate the ethyl acetate fraction to yield an enriched flavonoid extract.[1]
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a general procedure for purifying this compound from the enriched flavonoid fraction using preparative HPLC. This method is adapted from protocols for the purification of the closely related Sanggenon C.[7][8]
-
Sample Preparation: Dissolve the enriched flavonoid fraction in the initial mobile phase for preparative HPLC.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system with a C18 column.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve the best possible resolution of this compound from co-eluting impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a larger C18 column (e.g., 250 x 20 mm, 5 µm).
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Inject the sample and run the optimized preparative HPLC method.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways
This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Related compounds from Morus alba have also been shown to modulate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.
Caption: Sanggenons' role in the Nrf2/HO-1 antioxidant response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C40H36O12 | CID 15479637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to confirm the identity and purity of an isolated Sanggenon O sample
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the identity and purity of an isolated Sanggenon O sample.
Frequently Asked Questions (FAQs)
Q1: What is the basic molecular information for this compound?
A1: this compound is a complex flavonoid, specifically a Diels-Alder type adduct, isolated from plants of the Morus genus.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₆O₁₂ | [PubChem CID: 15479637] |
| Molecular Weight | 708.7 g/mol | [PubChem CID: 15479637] |
| Monoisotopic Mass | 708.22067658 Da | [PubChem CID: 15479637] |
Q2: Which analytical techniques are recommended for confirming the identity of this compound?
A2: A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification. The primary recommended methods are:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) for purity assessment and as a preliminary identification tool.
-
High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) to study the fragmentation pattern, which provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) for complete structural elucidation.
-
UV-Vis Spectroscopy to determine the characteristic absorption maxima.
Q3: What are the likely impurities in my isolated this compound sample?
A3: Impurities in a this compound sample are typically other structurally related natural products co-extracted from the plant source, most commonly Morus alba (White Mulberry). Potential impurities include:
-
Other Sanggenons: Sanggenon C, Sanggenon D, Sanggenon A, and Sanggenon M.[3][4]
-
Common Flavonoids: Quercetin and Kaempferol glycosides (e.g., Rutin, Isoquercitrin).
-
Prenylated Flavonoids: Morusin, Kuwanon G, and Kuwanon T.[3]
-
Residual Solvents: Solvents used during the extraction and purification process (e.g., methanol (B129727), ethanol, ethyl acetate, acetonitrile).
Identity and Purity Confirmation Workflow
The following diagram illustrates the recommended workflow for confirming the identity and purity of your this compound sample.
Caption: A logical workflow for sample analysis.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column or replace it if necessary.2. Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to improve peak shape.3. Reduce the injection volume or sample concentration. |
| Multiple Peaks Detected | 1. Sample is impure.2. On-column degradation.3. Isomers are present. | 1. The sample requires further purification. Cross-reference with MS to identify impurities.2. Use milder mobile phase conditions or ensure the sample is stable in the chosen solvent.3. Sanggenon isomers are known; use high-resolution chromatography and compare with reference standards. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Degas the mobile phase and purge the pump. |
Mass Spectrometry Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Ion Detected or Weak Signal | 1. Poor ionization of the compound.2. Low sample concentration.3. Instrument parameters not optimized. | 1. Switch between positive and negative ionization modes (ESI is common). This compound, with its many hydroxyl groups, may ionize well in negative mode as [M-H]⁻.2. Increase sample concentration.3. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
| Incorrect Molecular Ion Mass | 1. Formation of adducts (e.g., with Na⁺, K⁺, or solvents like acetonitrile).2. Incorrect calibration of the mass spectrometer. | 1. Check for masses corresponding to [M+Na]⁺, [M+K]⁺, or [M+ACN+H]⁺. Use high-purity solvents and glassware.2. Recalibrate the instrument using a known standard. |
| Complex Fragmentation Pattern (MS/MS) | 1. High collision energy causing extensive fragmentation.2. Presence of co-eluting impurities. | 1. Perform a collision energy ramp to find the optimal energy for generating informative fragment ions.2. Improve chromatographic separation before MS analysis. |
NMR Spectroscopy Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad ¹H NMR Signals | 1. Presence of paramagnetic impurities.2. Sample aggregation at high concentrations.3. Unresolved complex couplings. | 1. Pass the sample through a small plug of celite or silica.2. Dilute the sample. Run spectra at a higher temperature.3. Use a higher field strength spectrometer (e.g., >500 MHz). |
| Poorly Resolved ¹³C NMR Spectrum | 1. Insufficient number of scans.2. Low sample concentration. | 1. Increase the number of scans (¹³C NMR is inherently less sensitive than ¹H NMR).2. Use a more concentrated sample if solubility allows. |
| Signals Don't Match Expected Structure | 1. Incorrect structure assigned.2. Sample is an isomer of this compound.3. Sample has degraded. | 1. Re-evaluate the structure based on 2D NMR data (COSY, HSQC, HMBC).2. Carefully compare all 1D and 2D data with published literature for known isomers.3. Check for the appearance of new signals and re-purify if necessary. |
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the this compound sample.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm is suitable for flavonoids.
-
Sample Preparation: Dissolve the sample in methanol or DMSO at a concentration of approximately 1 mg/mL.
-
-
Data Interpretation: A pure sample should exhibit a single major peak at a specific retention time. Purity can be calculated based on the peak area percentage. Any significant secondary peaks may indicate impurities.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular formula of this compound.
-
Methodology:
-
Technique: LC-HRMS using an Orbitrap or TOF mass analyzer.
-
Ionization: Electrospray Ionization (ESI), tested in both positive and negative modes.
-
Data Acquisition: Acquire full scan MS data.
-
-
Data Interpretation:
-
The high-resolution mass data should be used to calculate the elemental composition.
-
Compare the measured mass with the theoretical mass for C₄₀H₃₆O₁₂. The error should be less than 5 ppm.
-
| Ion | Theoretical Exact Mass |
| [M+H]⁺ | 709.2280 |
| [M-H]⁻ | 707.2134 |
| [M+Na]⁺ | 731.2100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural confirmation.
-
Methodology:
-
Solvent: Deuterated methanol (Methanol-d₄) or DMSO-d₆.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (COSY, HSQC, HMBC).
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
-
Data Interpretation (Expected Signals):
-
¹H NMR: Expect signals in the aromatic region, signals for protons on the cyclohexene (B86901) ring, prenyl group protons, and characteristic downfield signals for chelated hydroxyl groups.
-
¹³C NMR: The spectrum should show 40 distinct carbon signals (unless there is symmetry leading to overlapping signals). Expect signals for sp² carbons (aromatic and olefinic) and sp³ carbons.
-
2D NMR: Use COSY to establish proton-proton couplings, HSQC to link protons to their directly attached carbons, and HMBC to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the complex structure. The structure of this compound was revised based on detailed spectral evidence.[1]
-
UV-Vis Spectroscopy
-
Objective: To obtain the UV absorption spectrum.
-
Methodology:
-
Solvent: Methanol or Ethanol.
-
Procedure: Scan the sample from 200 to 400 nm.
-
-
Data Interpretation: Flavonoids typically show two major absorption bands. For complex structures like this compound, the spectrum may show a maximum (λmax) around 280-330 nm, characteristic of the flavonoid chromophore system.
Logical Diagram for Troubleshooting
This diagram outlines a logical approach to troubleshooting when experimental data does not match expectations.
Caption: A step-by-step troubleshooting guide.
References
Technical Support Center: Interpreting Complex NMR Spectra of Sanggenon O
Welcome to the technical support center for the spectroscopic analysis of Sanggenon O. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the interpretation of its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum considered complex?
A1: this compound is a prenylated flavonoid isolated from plants of the Morus genus, such as Morus alba. Structurally, it is a Diels-Alder type adduct, which results in a rigid and complex polycyclic skeleton. This intricate three-dimensional structure leads to significant signal overlap and complex coupling patterns in its 1H NMR spectrum, making straightforward interpretation challenging. Furthermore, the presence of numerous stereocenters can lead to subtle differences in chemical shifts for protons and carbons in similar electronic environments.
Q2: I am seeing more signals in my 1H NMR spectrum than expected for this compound. What could be the reason?
A2: There are several possibilities for observing extra signals:
-
Impurities: Residual solvents from purification (e.g., ethyl acetate, acetone, hexane), grease from glassware, or the presence of co-eluting natural products can introduce additional peaks.
-
Rotamers: The presence of rotatable bonds in the molecule can lead to the existence of different conformers that are slowly interconverting on the NMR timescale, resulting in two sets of signals for some parts of the molecule.
-
Degradation: this compound, like many complex natural products, may be susceptible to degradation under certain conditions (e.g., exposure to light, acid, or base), leading to the formation of related compounds.
Q3: The hydroxyl (OH) proton signals in my spectrum are very broad or not visible at all. Is this normal?
A3: Yes, this is a common phenomenon. The chemical exchange of labile hydroxyl protons with residual water in the deuterated solvent or with other hydroxyl groups can lead to significant peak broadening. In some cases, these signals may be so broad that they are indistinguishable from the baseline. To confirm the presence of OH protons, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the OH signals should disappear due to deuterium (B1214612) exchange.
Q4: How can I simplify the crowded aromatic region of the 1H NMR spectrum of this compound?
A4: The aromatic region of this compound's spectrum is often crowded due to the presence of multiple aromatic rings. To resolve these signals, you can:
-
Use a higher field NMR spectrometer: This will increase the dispersion of the signals.
-
Run 2D NMR experiments: COSY, TOCSY, and NOESY experiments are invaluable for identifying spin systems and spatial proximities, which can help in assigning the individual aromatic protons.
-
Change the solvent: Using a different deuterated solvent (e.g., benzene-d6, pyridine-d5) can induce different chemical shifts (solvent-induced shifts) and may resolve overlapping signals.
Troubleshooting Guide
This guide addresses specific issues you might encounter while interpreting the NMR spectra of this compound, with reference to its known chemical shift data.
Problem 1: Difficulty in assigning the protons of the cyclohexene (B86901) ring.
Symptoms:
-
Overlapping multiplets in the aliphatic region of the 1H NMR spectrum.
-
Unclear coupling patterns for the protons on the cyclohexene moiety.
Solution:
-
Utilize 2D COSY: A COSY spectrum will reveal the scalar coupling network within the cyclohexene ring. Look for cross-peaks that connect adjacent protons. For example, you should be able to trace the connectivity from H-3'' to H-4'', and from H-4'' to H-5''.
-
Employ HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations between protons and carbons. This is particularly useful for identifying protons adjacent to quaternary carbons. For instance, correlations from the methyl protons at C-16 to C-14, C-15, and C-17 can help anchor the assignments in this region.
Problem 2: Ambiguous assignment of the two 2,4-dihydroxyphenyl moieties.
Symptoms:
-
Similar chemical shifts and coupling patterns for the aromatic protons of the two dihydroxyphenyl groups.
-
Difficulty in definitively assigning which aromatic system corresponds to which part of the molecule.
Solution:
-
NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to establish through-space proximities. Look for NOE correlations between protons on one of the dihydroxyphenyl rings and specific protons on the main flavonoid core or the cyclohexene ring. This spatial information can help differentiate the two aromatic systems.
-
Long-Range HMBC: Carefully analyze the long-range HMBC correlations. For instance, correlations from H-5'' to carbons in one of the dihydroxyphenyl rings can help to unambiguously link that ring to the cyclohexene moiety.
Quantitative NMR Data of this compound
The following tables summarize the reported 1H and 13C NMR data for this compound. This data is essential for accurate interpretation and assignment of your own spectra.
Table 1: 1H NMR Chemical Shifts for this compound (in Acetone-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 8 | 6.07 | s | |
| 10 | 4.90 | m | |
| 11-CH3 | 1.18 | s | |
| 11-CH3 | 1.26 | s | |
| 14 | 4.11 | br | |
| 15 | 5.61 | br s | |
| 16-CH3 | 1.91 | s | |
| 18 | 2.26 | br d | 18.0 |
| 18 | 2.47 | br d | 18.0 |
| 19 | 3.85 | m | |
| 20 | 4.63 | t | 5.6 |
| 24 | 6.23 | d | 2.4 |
| 26 | 6.41 | dd | 2.4, 9.2 |
| 27 | 8.41 | d | 9.2 |
| 30 | 6.46 | d | 2.4 |
| 32 | 6.27 | dd | 2.4, 8.6 |
| 33 | 6.94 | d | 8.6 |
| 3'-H | 6.33 | d | 2.4 |
| 5'-H | 6.41 | dd | 2.4, 8.6 |
| 6'-H | 7.31 | d | 8.6 |
| 9 | 2.90 | dd | 7.3, 13.1 |
| 9 | 3.04 | dd | 8.8, 13.1 |
| 5-OH | 12.50 | s | |
| 23-OH | 12.53 | s |
Table 2: 13C NMR Chemical Shifts for this compound (in Acetone-d6)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 2 | 162.1 | 22 | 165.6 |
| 3 | 106.8 | 23 | 107.8 |
| 4 | 199.1 | 24 | 96.5 |
| 5 | 103.5 | 25 | 165.4 |
| 6 | 165.9 | 26 | 108.3 |
| 7 | 99.4 | 27 | 132.8 |
| 8 | 94.6 | 28 | 114.2 |
| 9 | 164.2 | 29 | 161.8 |
| 10 | 103.2 | 30 | 103.6 |
| 11 | 43.1 | 31 | 159.2 |
| 12 | 122.5 | 32 | 107.6 |
| 13 | 134.8 | 33 | 131.2 |
| 14 | 40.2 | 2' | 158.2 |
| 15 | 121.8 | 3' | 103.1 |
| 16 | 135.1 | 4' | 159.4 |
| 17 | 22.8 | 5' | 108.1 |
| 18 | 31.9 | 6' | 130.9 |
| 19 | 46.2 | 1' | 113.5 |
| 20 | 48.9 | 11-CH3 | 28.4 |
| 21 | 205.1 | 11-CH3 | 28.9 |
| 16-CH3 | 23.5 |
Experimental Protocols
A general procedure for acquiring high-quality NMR data for this compound is provided below.
1. Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6, or methanol-d4).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
1H NMR: Acquire a standard 1H NMR spectrum. Typical parameters on a 500 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies 1H-1H spin-spin couplings. Use a standard gradient-selected COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. Use a standard gradient-selected HSQC pulse sequence optimized for one-bond J(C,H) couplings of approximately 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) 1H-13C correlations. Use a standard gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Use a standard NOESY pulse sequence with a mixing time of 300-800 ms.
Visualizing NMR Interpretation Workflows
The following diagrams illustrate the logical workflows for interpreting the complex NMR spectra of this compound.
Cell line selection for studying the effects of Sanggenon O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Sanggenon O. The information is tailored for scientists and drug development professionals to facilitate experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for my study on the anticancer effects of this compound?
A1: The choice of cell line is critical and depends on your research focus. For studies on non-small cell lung cancer, the A549 cell line is a well-documented model where this compound has been shown to inhibit growth and induce apoptosis.[1] If you are investigating colon cancer, cell lines such as LoVo, HT-29, and SW480 are suitable, as this compound has been demonstrated to inhibit their proliferation.[2][3] For prostate cancer research, the RC-58T cell line has been used to study the apoptotic effects of related compounds like Sanggenol L.[4]
Q2: What is the primary mechanism of action of this compound in cancer cells?
A2: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[1] This process is often mediated through a caspase-dependent pathway and can involve the impairment of mitochondria.[1] In some cell lines, such as A549, this compound also induces a protective autophagic response.[1] For related compounds like Sanggenon C, the mechanism in colon cancer cells involves increased generation of reactive oxygen species (ROS) and activation of the mitochondrial apoptosis pathway.[2][5]
Q3: Are there established cell lines for studying the anti-inflammatory properties of this compound?
A3: Yes, for anti-inflammatory studies, the murine macrophage cell line RAW264.7 and the microglial cell line BV2 are commonly used.[6][7] In these cells, related compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 by regulating the NF-κB and HO-1/Nrf2 signaling pathways.[6][7]
Q4: What are typical concentrations of this compound to use in cell culture experiments?
A4: Effective concentrations of this compound and its analogues can vary between cell lines. For anticancer studies, a concentration range of 5 µM to 80 µM is often used to assess dose-dependent effects on cell proliferation and apoptosis.[2][3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Problem 1: Inconsistent or no significant induction of apoptosis is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for many cancer cell lines is 10-50 µM.[8]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Cell Line Resistance.
-
Possible Cause 4: Autophagy Interference.
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells of your microplate. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours) before adding this compound.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experimental setup.[9][10]
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Solution: To minimize evaporation and temperature fluctuations that can affect cell growth in the outer wells of a 96-well plate, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Sanggenon C | HT-29 (Colon Cancer) | Apoptosis Assay | % Apoptotic Cells (40 µM) | Concentration-dependent increase | [2][5] |
| Sanggenon C | LoVo (Colon Cancer) | Proliferation Assay | IC50 | Most sensitive among LoVo, HT-29, SW480 | [3] |
| Sanggenon C | SW480 (Colon Cancer) | Proliferation Assay | IC50 | Least sensitive among LoVo, HT-29, SW480 | [3] |
| Sanggenon C | HGC-27 (Gastric Cancer) | Cytotoxicity Assay | IC50 | 9.13 µM | [11] |
| This compound | RAW 264.7 (Macrophage) | NO Production | IC50 | >10 µM | [11] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines like HT-29.[3][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3][5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., 0.1% DMSO).[3][5]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3][5]
-
Reagent Addition: Two hours before the end of the incubation period, add 10 µL of CCK-8 reagent to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis, such as Bcl-2 and cleaved caspase-9.[5]
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with this compound for the desired duration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[5][10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[5][10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Bcl-2, cleaved caspase-9, iNOS) and a loading control (e.g., GAPDH).[5]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10][12]
Visualizations
References
- 1. This compound induced apoptosis of A549 cells is counterbalanced by protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to minimize variability in Sanggenon O bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Sanggenon O bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound bioassays?
A1: Variability in this compound bioassays can arise from several factors, broadly categorized as:
-
Reagent and Sample Integrity:
-
Purity and stability of this compound.
-
Consistency of cell culture media, sera, and supplements.
-
Proper storage and handling of reagents, including temperature and light sensitivity.
-
-
Experimental Parameters:
-
Assay-Specific Factors:
-
Data Acquisition and Analysis:
Q2: How does the stereochemistry of this compound and its isomers affect bioactivity?
A2: The three-dimensional structure of this compound and its stereoisomers, such as Sanggenon C, significantly impacts their biological activity. For instance, this compound has been reported to be a more potent inhibitor of nitric oxide production in anti-inflammatory assays compared to its diastereomer, Sanggenon C. Conversely, in other assays like anti-enterococcal activity, Sanggenon C may exhibit greater potency. This highlights the importance of using a well-characterized and pure preparation of the specific stereoisomer of interest to ensure reproducible results.
Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different bioassays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target. While flavonoids as a class can sometimes be flagged as potential PAINS due to their chemical properties, there is no widespread consensus that this compound is a problematic PAIN. However, it is always good practice to perform control experiments to rule out non-specific effects, such as assay signal interference.
Troubleshooting Guides
Anti-Inflammatory Bioassay (Nitric Oxide Production in RAW 264.7 Cells)
Issue 1: High variability in Nitric Oxide (NO) production between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven distribution of cells in the well, or pipetting errors when adding this compound or LPS.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
Use a calibrated multichannel pipette for adding reagents.
-
Visually inspect plates after seeding to confirm even cell distribution.
-
Issue 2: Low or no NO production in LPS-stimulated control wells.
-
Possible Cause: Inactive LPS, low cell viability, or incorrect LPS concentration.
-
Troubleshooting Steps:
Issue 3: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Variation in cell passage number, differences in serum batches, or fluctuations in incubation time.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Test new batches of serum for their effect on LPS-induced NO production before use in experiments.
-
Strictly adhere to the optimized incubation times for both this compound pre-treatment and LPS stimulation.
-
Tyrosinase Inhibition Bioassay
Issue 1: High background absorbance in control wells.
-
Possible Cause: Auto-oxidation of the substrate (L-DOPA or L-tyrosine) or contamination of the buffer or enzyme.
-
Troubleshooting Steps:
-
Prepare fresh substrate solution for each experiment.
-
Use high-purity water and reagents for buffer preparation.
-
Run a "no enzyme" control to assess the rate of substrate auto-oxidation.
-
Issue 2: Variability in enzyme activity between experiments.
-
Possible Cause: Inconsistent enzyme concentration, temperature fluctuations, or variations in pH.[2]
-
Troubleshooting Steps:
-
Aliquot the tyrosinase enzyme to avoid repeated freeze-thaw cycles.
-
Use a temperature-controlled plate reader or water bath to maintain a consistent assay temperature.
-
Ensure the buffer pH is accurately prepared and stable throughout the assay.[5]
-
Issue 3: this compound appears to activate the enzyme at certain concentrations.
-
Possible Cause: This can be a real effect, as some compounds can act as allosteric activators at low concentrations. It could also be an artifact of the compound interfering with the absorbance reading.
-
Troubleshooting Steps:
-
Run a control with this compound and the substrate without the enzyme to check for direct absorbance interference.
-
Perform a full dose-response curve to characterize the concentration-dependent effect.
-
Consider using an alternative assay method to confirm the findings if significant activation is observed.
-
Data Presentation
Table 1: Factors Influencing Nitric Oxide Production in RAW 264.7 Cells
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Cell Seeding Density | 5,000 cells/well | 10,000 cells/well | 25,000 cells/well | Increased NO production with higher cell density up to an optimal point.[3] |
| LPS Concentration | 0.1 µg/mL | 1.0 µg/mL | 10.0 µg/mL | Dose-dependent increase in NO production, with potential for cytotoxicity at higher concentrations.[10] |
| Incubation Time (post-LPS) | 12 hours | 24 hours | 48 hours | NO levels generally increase over time, peaking around 24-48 hours.[3] |
Table 2: Factors Influencing Mushroom Tyrosinase Inhibition Assays
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Substrate (L-DOPA) Conc. | 0.5 mM | 1.0 mM | 2.0 mM | IC50 values of competitive inhibitors will increase with higher substrate concentration.[11] |
| pH of Assay Buffer | 5.5 | 6.8 | 8.0 | Enzyme activity is optimal in the pH range of 5.5-8.0. Inhibitor potency can be pH-dependent.[2] |
| Enzyme Concentration | 100 units/mL | 200 units/mL | 400 units/mL | Higher enzyme concentration leads to a faster reaction rate, potentially requiring adjustment of measurement timing. |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay - Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 100 µL of cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[9]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 50 mM phosphate (B84403) buffer at pH 6.8.
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 Units/mL.
-
Prepare a 1 mM solution of L-DOPA in the phosphate buffer.
-
Dissolve this compound in DMSO to create a stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of the assay mixture (10 parts 1 mM L-DOPA, 10 parts 50 mM phosphate buffer, and 9 parts distilled water).
-
Add 10 µL of various concentrations of this compound solution (or DMSO for control).
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution.
-
Incubate at 25°C for 15 seconds.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percent inhibition is calculated as: [(A_control - A_sample) / A_control] x 100.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lipopolysaccharide (LPS)-induced neuroinflammatory response by polysaccharide fractions of Khaya grandifoliola (C.D.C.) stem bark, Cryptolepis sanguinolenta (Lindl.) Schltr and Cymbopogon citratus Stapf leaves in raw 264.7 macrophages and U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Sanggenon O
Welcome to the technical support center for the LC-MS analysis of Sanggenon O. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[3][4][5] Both phenomena are detrimental as they can lead to inaccurate and unreliable quantification of this compound.[2][3][6]
Q2: My this compound signal is low and inconsistent in plasma samples. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity for your analyte in complex biological matrices like plasma is a primary indicator of matrix effects, particularly ion suppression.[6] Co-eluting endogenous components from the plasma, such as phospholipids, are common culprits that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[6] This can negatively impact the accuracy, precision, and sensitivity of your assay.[6]
Q3: How can I confirm that matrix effects are the cause of the issues in my this compound analysis?
A3: A post-extraction spike experiment is a widely used method to quantitatively assess the presence and magnitude of matrix effects.[5][6][7][8] This involves comparing the peak area of this compound in a clean, neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.[6] A significant difference between the two signals indicates the presence of ion suppression or enhancement.[6] Another qualitative technique is the post-column infusion experiment, which helps identify the regions in your chromatogram where matrix effects are most pronounced.[6][7]
Q4: What are the initial steps I should take to mitigate matrix effects?
A4: The most effective initial step is to optimize your sample preparation procedure to remove as many interfering matrix components as possible before LC-MS analysis.[1][6][9] Depending on your sample matrix, you can consider techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[1][9] Additionally, optimizing your chromatographic conditions to achieve better separation between this compound and interfering compounds is a crucial strategy.[1][4]
Q5: Are stable isotope-labeled internal standards helpful in addressing matrix effects for this compound?
A5: Absolutely. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[2][10][11][12] A SIL internal standard for this compound would be a form of the molecule where some atoms (e.g., 2H, 13C, 15N) have been replaced with their stable isotopes.[13] Because the SIL internal standard has nearly identical physicochemical properties to this compound, it will co-elute and experience similar degrees of ion suppression or enhancement.[1][10][11] By measuring the ratio of the analyte to the internal standard, you can achieve more accurate and precise quantification, as this ratio remains consistent even in the presence of matrix effects.[1][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS analysis of this compound.
Problem 1: Poor Signal Reproducibility and Accuracy
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | Evaluate the extent of matrix effects using a post-extraction spike experiment. If the matrix effect is >15%, further optimization is necessary. |
| Inadequate Sample Cleanup | Improve the sample preparation method. For complex matrices, consider switching from Protein Precipitation to a more robust technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14] |
| Co-elution with Interfering Compounds | Modify the chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different selectivity can help separate this compound from interfering matrix components.[6] |
| Absence of an Appropriate Internal Standard | Incorporate a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, a structural analog can be used, but with careful validation. |
Problem 2: Ion Suppression Leading to Low Sensitivity
| Possible Cause | Recommended Solution |
| High Concentration of Phospholipids (in plasma/serum) | Use specialized phospholipid removal plates or cartridges during sample preparation.[15] Alternatively, optimize the LLE or SPE method to effectively remove lipids. |
| Suboptimal Ion Source Parameters | Optimize the ion source parameters on your mass spectrometer, such as gas flows, temperatures, and voltages, to maximize the signal for this compound.[4] |
| Sample Dilution is Insufficient | While it may seem counterintuitive, diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[9] This is only feasible if the sensitivity of the instrument is sufficient to detect the diluted analyte. |
Quantitative Data Summary
The following table summarizes the typical effectiveness of various sample preparation techniques in reducing matrix effects and improving analyte recovery. The data presented is representative for flavonoid compounds in biological matrices.
| Sample Preparation Method | Typical Matrix Effect (%) * | Typical Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 30 - 70 | 80 - 100 | Fast and simple | Prone to significant matrix effects, especially from phospholipids.[14][16] |
| Liquid-Liquid Extraction (LLE) | 10 - 30 | 60 - 90 | Cleaner extracts than PPT | Can have lower recovery for polar analytes, more labor-intensive.[17] |
| Solid-Phase Extraction (SPE) | < 15 | 85 - 105 | Provides the cleanest extracts, high recovery | Method development can be time-consuming.[14] |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the final mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the complete extraction procedure. In the final step, spike the extracted matrix with the same amount of this compound as in Set A.
-
Set C (Pre-extraction Spike): Spike the blank matrix with this compound at the same concentration as in Set A before starting the extraction procedure. This set is used to determine recovery.
-
-
Analyze all three sets using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
An ME value between 85% and 115% is generally considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[4]
-
Sample Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar impurities.[4]
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.[4]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[4]
-
Analysis: Inject an aliquot into the LC-MS system.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 15. selectscience.net [selectscience.net]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sanggenon O Enzymatic Assays
Welcome to the technical support center for the optimization of enzymatic assays involving Sanggenon O. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound?
This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1][2] Therefore, enzymatic assays involving this compound typically focus on its ability to inhibit tyrosinase activity.
Q2: What is a typical starting concentration range for this compound in a tyrosinase inhibition assay?
The reported half-maximal inhibitory concentration (IC50) for this compound against mushroom tyrosinase is approximately 1.15 µM.[1][2] A good starting point for a dose-response experiment would be to test a range of concentrations around this value, for example, from 0.1 µM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
Like many flavonoids, this compound has low solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For the assay, this stock solution can then be diluted in the assay buffer. It is crucial to keep the final DMSO concentration in the assay low (typically below 1%) to avoid affecting enzyme activity.
Q4: What is the mechanism of tyrosinase inhibition by this compound?
Flavonoids, the class of compounds this compound belongs to, often act as competitive or mixed-type inhibitors of tyrosinase.[3][4][5][6] This is frequently due to their ability to chelate the copper ions present in the active site of the enzyme.[5]
Q5: What positive control can I use in my this compound tyrosinase inhibition assay?
Kojic acid is a well-established and commonly used positive control for tyrosinase inhibition assays.[2] Its IC50 value can be used as a benchmark to validate the assay setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low tyrosinase inhibition observed | 1. Incorrect this compound concentration: The concentration may be too low to elicit a significant inhibitory effect. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Inactive enzyme: The tyrosinase may have lost its activity. | 1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and protect from light. 3. Run a control with a known inhibitor like kojic acid to confirm enzyme activity. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of reagents. 2. Precipitation of this compound: The compound may be precipitating in the aqueous assay buffer. 3. Inconsistent incubation times: Variations in the timing of reagent addition and plate reading. | 1. Ensure pipettes are calibrated and use careful pipetting techniques. 2. Visually inspect wells for precipitation. If observed, try lowering the final concentration of this compound or slightly increasing the DMSO concentration (while staying below 1%). 3. Use a multichannel pipette for simultaneous reagent addition to minimize timing differences. |
| Inconsistent results between experiments | 1. Reagent instability: L-DOPA can auto-oxidize, and tyrosinase can lose activity over time. 2. Variations in assay conditions: Fluctuations in temperature or pH can significantly impact enzyme kinetics. | 1. Always prepare fresh L-DOPA and enzyme solutions for each experiment. 2. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader. Ensure the pH of the buffer is consistent. |
| High background absorbance | 1. Auto-oxidation of L-DOPA: The substrate may be oxidizing non-enzymatically. 2. Interference from this compound: The compound itself may absorb light at the detection wavelength. | 1. Include a blank control containing only the substrate and buffer to measure the rate of auto-oxidation. 2. Run a control with this compound and buffer (without the enzyme) to check for any intrinsic absorbance. |
Data Presentation
Table 1: Recommended Reagent Concentrations and Conditions for Tyrosinase Inhibition Assay
| Parameter | Recommended Value/Range | Notes |
| Enzyme | Mushroom Tyrosinase | Commercially available and widely used. |
| Substrate | L-DOPA (L-3,4-dihydroxyphenylalanine) | A common and effective substrate for tyrosinase. |
| Buffer | 50-100 mM Phosphate (B84403) Buffer | Provides a stable pH environment for the enzyme. |
| pH | 6.5 - 7.0 | Optimal pH range for mushroom tyrosinase activity. |
| Temperature | 25 - 37 °C | Maintain a constant temperature throughout the assay. |
| Detection Wavelength | 475 - 492 nm | To measure the formation of dopachrome.[7][8] |
| Positive Control | Kojic Acid | A standard tyrosinase inhibitor for assay validation. |
Table 2: Kinetic Parameters for Tyrosinase and Inhibitors (Representative Values)
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 1.15 ± 0.03 µM | [2] |
| Kojic Acid | IC50 | 32.62 ± 1.24 µM | [2] |
| L-DOPA | Km | 0.66 ± 0.06 mM | [9] |
| L-DOPA | Km | 0.84 mM | [10] |
| Kuwanon G | Ki | 18.7 µM (competitive) | [11] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., enzyme source, buffer composition, temperature).
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol describes a spectrophotometric assay to determine the concentration of this compound required to inhibit 50% of mushroom tyrosinase activity using L-DOPA as the substrate.
Materials:
-
Mushroom Tyrosinase
-
This compound
-
L-DOPA
-
Kojic Acid (positive control)
-
50 mM Potassium Phosphate Buffer (pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a working concentration (e.g., 250 U/mL). Keep on ice.
-
Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 2 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from, for example, 0.1 µM to 10 µM.
-
Prepare a stock solution of kojic acid in a similar manner to serve as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Add 80 µL of the different concentrations of this compound (or kojic acid/buffer for controls) to the wells.
-
Add 40 µL of the tyrosinase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Add 80 µL of the L-DOPA solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 492 nm at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Kinetic Analysis of Tyrosinase Inhibition
This protocol is for determining the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of this compound.
Procedure:
-
Follow the setup in Protocol 1, but with a key modification: vary the concentration of the substrate (L-DOPA) at several fixed concentrations of this compound. For example, use L-DOPA concentrations of 0.25, 0.5, 1, and 2 mM, each tested with this compound concentrations of 0, 1, and 2 µM.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots.[6][11]
-
A Lineweaver-Burk plot (1/V vs. 1/[S]) will show lines that intersect on the y-axis for competitive inhibition.
-
A Dixon plot (1/V vs. [I]) will show lines that intersect at a point for competitive inhibition.
-
-
The inhibition constant (Ki) can be determined from the intercepts of these plots.[11][12]
Mandatory Visualizations
Caption: this compound competitively inhibits tyrosinase, preventing L-DOPA binding.
Caption: Workflow for optimizing this compound enzymatic assays.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibition by some flavonoids: Inhibitory activity, mechanism by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One [journals.plos.org]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition: Sanggenon O vs. Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosinase inhibitory activities of Sanggenon O and kojic acid, two prominent compounds in the field of skin lightening and hyperpigmentation treatment. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate informed decisions in research and development.
Executive Summary
This compound, a prenylated flavonoid isolated from Morus nigra, demonstrates significantly more potent tyrosinase inhibitory activity compared to kojic acid, a well-established fungal metabolite. Experimental data consistently show this compound to have a lower IC50 value, indicating its superior efficacy in inhibiting the key enzyme responsible for melanin (B1238610) synthesis. This guide will delve into the quantitative comparison, experimental protocols, and underlying inhibitory mechanisms of both compounds.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The data below, compiled from various studies, highlights the comparative efficacy of this compound and kojic acid in inhibiting mushroom tyrosinase.
| Compound | IC50 Value (Mushroom Tyrosinase) | Reference(s) |
| This compound | 1.15 µM | [1][2] |
| Kojic Acid | 13.14 µg/mL - 121 µM | [2][3][4][5][6] |
Note: The IC50 values for kojic acid can vary between studies due to differing experimental conditions such as substrate concentration, enzyme source, and incubation time[7]. However, across multiple studies, this compound consistently exhibits a significantly lower IC50 value, underscoring its higher potency as a tyrosinase inhibitor[2][7].
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following protocol outlines a standard method for assessing the tyrosinase inhibitory activity of compounds like this compound and kojic acid.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Test Compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
40 µL of the test compound solution at various concentrations.
-
50 µL of phosphate buffer.
-
10 µL of mushroom tyrosinase solution (typically 1000 U/mL).
-
-
For the control wells, substitute the test compound solution with the solvent used for dissolution. Kojic acid is often used as a positive control[8][9].
-
Incubate the plate at 25°C for 10 minutes to allow for interaction between the enzyme and the inhibitor[10].
-
Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (1 mM) to each well[10].
-
Immediately measure the absorbance at 475-510 nm in kinetic mode at regular intervals (e.g., every 2-3 minutes) for at least 30-60 minutes at 25°C[11][12]. The formation of dopachrome, an orange/red colored product, is monitored.
3. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound[8].
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the tyrosinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tyrosinase inhibition assay [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 12. content.abcam.com [content.abcam.com]
Antioxidant Profile of Sanggenon O: A Comparative Analysis with Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of flavonoids, with a specific focus on contextualizing the potential of Sanggenon O. While direct experimental data on the free-radical scavenging and reducing power of this compound is limited in publicly available literature, this document synthesizes findings on structurally related prenylated flavonoids isolated from Morus species and compares them with other well-characterized flavonoids.
Executive Summary
Flavonoids are a diverse class of polyphenolic compounds renowned for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions. This compound, a prenylated flavonoid isolated from the root bark of Morus species, belongs to a chemical class that has demonstrated significant antioxidant potential. This guide presents available quantitative data on the antioxidant activity of related sangenons and other common flavonoids to provide a valuable reference for researchers exploring the therapeutic potential of these natural compounds.
Data Presentation: Comparative Antioxidant Activity of Flavonoids
The antioxidant activities of various flavonoids are commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (FeSO4 equiv. µM) |
| Sanggenon C | 28.3 ± 1.5 | 15.6 ± 0.8 | 45.2 ± 2.3 |
| Sanggenon D | 35.8 ± 1.9 | 20.1 ± 1.2 | 38.9 ± 2.1 |
| Quercetin | ~5-15 | ~1-10 | High |
| Luteolin | ~10-20 | ~5-15 | High |
| Kaempferol | ~20-40 | ~10-25 | Moderate |
| Apigenin | >50 | >30 | Low to Moderate |
Note: Data for Sanggenon C and D are included as representative examples of prenylated flavonoids from Morus alba. Data for other flavonoids are approximate ranges compiled from various literature sources and may vary based on specific experimental conditions. Direct quantitative data for this compound is not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below to facilitate the design and replication of experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound (e.g., flavonoid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test sample to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Reaction Mixture: Add a small volume of the test sample to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined graphically.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Reaction Mixture: A small aliquot of the test sample is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous tripyridyltriazine complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is expressed as ferrous ion (Fe²⁺) equivalents (e.g., in µM), often by comparison to a standard curve prepared with FeSO₄.
Mandatory Visualization
The following diagram illustrates a generalized workflow for an in vitro antioxidant activity assay.
In Vivo Validation of Sanggenon O's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory potential of Sanggenon O against established alternatives, supported by available experimental data. Due to the limited availability of in vivo studies on this compound, data from its closely related diastereomer, Sanggenon C, is presented as a proxy for in vivo efficacy, alongside in vitro findings for this compound.
Executive Summary
This compound, a Diels-Alder type adduct isolated from Morus alba (white mulberry), has demonstrated promising anti-inflammatory properties in preclinical studies. In vitro evidence suggests that this compound is a potent inhibitor of key inflammatory mediators, showing stronger activity than its diastereomer, Sanggenon C, in suppressing nitric oxide (NO) production and nuclear factor-kappa B (NF-κB) activation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] While direct in vivo validation of this compound is not yet extensively documented, studies on Sanggenon C and other compounds from Morus alba provide a basis for its potential efficacy in animal models of inflammation. This guide compares the available data on this compound and its related compounds with the well-established anti-inflammatory drugs, Indomethacin and Dexamethasone, to provide a framework for future in vivo research.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (in vitro), its related compound Sanggenon C (in vivo), and the standard anti-inflammatory drugs Indomethacin and Dexamethasone in relevant preclinical models.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Compound | Cell Line | Inflammatory Stimulus | Key Mediator Inhibited | Potency | Reference |
| This compound | RAW264.7 | LPS | NO Production, iNOS expression, NF-κB activation | Stronger than Sanggenon C | [1] |
| Sanggenon C | RAW264.7 | LPS | NO Production, iNOS expression, NF-κB activation | Dose-dependent inhibition | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of Sanggenon C (as a proxy for this compound) and Standard Drugs in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Sanggenon C | Data not available | - | - | - | - |
| Indomethacin | 5 | Intraperitoneal | Significant | 1-5 | [2] |
| Indomethacin | 10 | Oral | 31.67 ± 4.40 | 4 | [3] |
Table 3: In Vivo Anti-Inflammatory Effects of Sanggenon C (as a proxy for this compound) and Standard Drugs in LPS-Induced Systemic Inflammation in Mice
| Compound | Dose (mg/kg) | Route of Administration | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Reference |
| Sanggenon C | Data not available | - | - | - |
| Dexamethasone | 5 | Oral | Significantly reduced serum TNF-α and IL-6 | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the design and replication of studies for evaluating the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[5][6]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., Indomethacin), and this compound treatment groups at various doses.
-
Compound Administration: Test compounds (this compound) and the positive control are administered (e.g., orally or intraperitoneally) 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the systemic inflammatory response.[7]
-
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to a control group, an LPS-only group, a positive control group (e.g., Dexamethasone), and this compound treatment groups.
-
Compound Administration: this compound and the positive control are administered (e.g., orally or intraperitoneally) at a specified time (e.g., 1 hour) before or after the LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 10 mg/kg).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), blood samples are collected for cytokine analysis. Tissues such as the lungs and liver can also be harvested for analysis of inflammatory markers.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits.
Mechanistic Insights and Signaling Pathways
This compound and related compounds from Morus alba are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inactive NF-κB is held in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and trigger the expression of pro-inflammatory genes. This compound and C have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1]
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Sanggenon O Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sanggenon O's enzymatic activity, focusing on its known inhibitory actions and potential for cross-reactivity with other enzymes. The information is supported by available experimental data and detailed methodologies to assist in the evaluation of this compound for research and drug development purposes.
Introduction
This compound is a natural flavonoid compound isolated from plants of the Morus genus. It is a Diels-Alder type adduct and has demonstrated a range of biological activities. Its primary characterized activity is the inhibition of mushroom tyrosinase.[1] However, understanding the selectivity of a compound is crucial for its development as a therapeutic agent or a research tool. Off-target effects can lead to unforeseen biological consequences, both beneficial and adverse. This guide explores the known enzymatic inhibition profile of this compound and its diastereomer, Sanggenon C, to provide insights into its potential for cross-reactivity.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound and its related compound, Sanggenon C, against various enzymes. This data is compiled from in vitro studies and presented to facilitate a comparative assessment of their potency and selectivity.
| Compound | Target Enzyme | Enzyme Source | Assay Type | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | Agaricus bisporus | Enzymatic Assay | 1.15 µM | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophage (RAW264.7 cells) | Western Blot | Inhibition at 1 & 10 µM | [2] | |
| Sanggenon C | Proteasome (Chymotrypsin-like activity) | Purified Human 20S | Cell-free enzymatic assay | 4 µM | [3][4] |
| Proteasome (Chymotrypsin-like activity) | H22 cell lysate | Cell-free enzymatic assay | 15 µM | [3] | |
| Proteasome (Chymotrypsin-like activity) | Human K562 cells | Cell-based assay | ~28 µM | [3] | |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophage (RAW264.7 cells) | Western Blot | Inhibition at 1 & 10 µM | [2] | |
| Sanggenon G | SARS-CoV-2 Main Protease (Mpro) | Recombinant | FRET Assay | >100 µM | [5][6] |
Cross-Reactivity Profile of this compound
Currently, a comprehensive screening of this compound against a broad panel of enzymes (e.g., kinases, phosphatases, other proteases) is not publicly available. However, based on the data for the structurally similar compound, Sanggenon C, a notable off-target interaction is with the proteasome.
Proteasome Inhibition
Sanggenon C, a diastereomer of this compound, has been demonstrated to inhibit the chymotrypsin-like activity of the proteasome.[3][4] This suggests a high likelihood that this compound may also exhibit inhibitory activity against this crucial cellular machinery involved in protein degradation. The structural similarities between the two compounds make the proteasome a key potential off-target for this compound that warrants experimental verification.
Nitric Oxide Synthase Inhibition
Both this compound and Sanggenon C have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[2] this compound exhibited stronger inhibition in this study. This effect is likely mediated through the inhibition of the NF-κB signaling pathway.
Cytochrome P450 Enzymes
The interaction of this compound with cytochrome P450 (CYP) enzymes has not been specifically reported. As many natural flavonoids are known to interact with CYP isoforms, this represents a significant data gap.[7][8][9] In the absence of direct data, a generalized protocol for assessing CYP inhibition is provided in the experimental methodologies section.
Experimental Protocols
Proteasome Activity Assay (based on Sanggenon C studies)
This protocol is adapted from studies on Sanggenon C and can be used to assess the potential inhibitory effect of this compound on proteasome activity.[3]
-
Reagents:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound dissolved in DMSO
-
96-well black microplates
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the purified 20S proteasome to the assay buffer. c. Add the this compound dilutions or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a microplate reader. f. Calculate the rate of reaction and determine the percent inhibition relative to the vehicle control. g. Calculate the IC50 value from the dose-response curve.
Assessment of Cytochrome P450 Inhibition (General Protocol)
This is a generalized protocol for screening the inhibitory potential of this compound against major CYP isoforms using human liver microsomes.[10][11]
-
Reagents:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, etc.)
-
This compound dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
-
Procedure: a. Prepare a range of concentrations of this compound. b. In a microcentrifuge tube, pre-incubate HLMs with this compound or vehicle control in the incubation buffer at 37°C for a short period (e.g., 5-10 minutes). c. Add the specific CYP substrate to the mixture. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a specific time. f. Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). g. Centrifuge to pellet the protein and collect the supernatant. h. Analyze the formation of the metabolite from the specific substrate using LC-MS/MS. i. Determine the percent inhibition of metabolite formation by this compound compared to the vehicle control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing Enzyme Cross-Reactivity
The following diagram illustrates a general workflow for evaluating the cross-reactivity of a compound like this compound.
Caption: A generalized workflow for determining the enzyme cross-reactivity profile of a test compound.
Potential Off-Target Signaling Pathway of this compound
Based on its observed inhibition of iNOS expression and the activity of its diastereomer, this compound likely modulates the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a potent inhibitor of mushroom tyrosinase. While comprehensive cross-reactivity data is limited, evidence from its diastereomer, Sanggenon C, strongly suggests that the proteasome is a potential off-target. Furthermore, this compound has been shown to inhibit the expression of iNOS, likely through the suppression of the NF-κB signaling pathway. Further broad-panel enzymatic screening and cytochrome P450 interaction studies are necessary to fully elucidate the selectivity profile of this compound and to better predict its biological effects and potential for drug-drug interactions. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Sanggenon O and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of Sanggenon O and its stereoisomers, Sanggenon C and Sanggenon D, focusing on their anti-inflammatory, antibacterial, tyrosinase-inhibiting, and anticancer properties. The data presented herein is supported by experimental protocols and visual pathway diagrams to facilitate a deeper understanding of their therapeutic potential.
Comparative Biological Activity of Sanggenon Analogs
The biological efficacy of this compound and its analogs varies significantly based on their three-dimensional structure. The following tables summarize the key quantitative findings from various studies, highlighting the impact of stereoisomerism on their activity.
Anti-inflammatory, Antibacterial, and Tyrosinase Inhibitory Activity
| Compound | Biological Activity | Assay | Cell Line/Strain | IC₅₀ / MIC (µM) |
| This compound | Anti-inflammatory (NO Production) | Griess Assay | LPS-induced RAW264.7 | More potent than Sanggenon C |
| Sanggenon C | Anti-inflammatory (NO Production) | Griess Assay | LPS-induced RAW264.7 | - |
| This compound | Antibacterial | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 25 - 50 |
| Sanggenon C | Antibacterial | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 3.125 |
| Sanggenon D | Antibacterial | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 12.5 - 25 |
| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | - | 1.15 ± 0.03 |
| Sanggenon C | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | - | 1.17 ± 0.03 |
Note: A lower MIC value indicates greater antibacterial potency. A lower IC₅₀ value indicates greater inhibitory potency.
Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Sanggenon C | LoVo | Colon Cancer | ~5-10 |
| Sanggenon C | HT-29 | Colon Cancer | ~10-20 |
| Sanggenon C | SW480 | Colon Cancer | >40 |
| Sanggenon C | H22 | Murine Hepatoma | ~15 |
| Sanggenon C | P388 | Murine Leukemia | ~15 |
| Sanggenon C | K562 | Human Leukemia | ~15 |
Note: Data for the direct comparative anticancer activity of this compound and D is limited in the reviewed literature. The data presented for Sanggenon C is compiled from multiple studies and serves as a benchmark.
Structure-Activity Relationship Analysis
The observed differences in the biological activities of this compound, C, and D can be attributed to their stereochemistry. These molecules are stereoisomers, and the spatial arrangement of their atoms influences how they interact with biological targets such as enzymes and receptors.
Sanggenon C and O are endo cycloadducts and are epimers at the C-2 and C-3 positions.[1] This subtle change in the orientation of substituents can lead to significant differences in binding affinity and, consequently, biological activity. For instance, the higher anti-inflammatory and tyrosinase inhibitory activity of this compound suggests that its stereochemical conformation allows for a more favorable interaction with the active sites of the responsible enzymes compared to Sanggenon C.[2]
Conversely, the potent anti-enterococcal activity of Sanggenon C indicates that its specific three-dimensional structure is optimal for disrupting bacterial processes.[2] The variation in antioxidant capacity between Sanggenon C and D, which are also stereoisomers, further underscores the critical role of stereochemistry in the biological function of these molecules.[3]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of sanggenons are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Preliminary studies suggest the involvement of the NF-κB pathway in the anti-inflammatory action of these compounds.[2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. Flavonoids like the sanggenons can interfere with this pathway at multiple points, ultimately suppressing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of further comparative studies.
Griess Assay for Nitric Oxide (NO) Production
This protocol is used to quantify nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by macrophages.
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve prepared with known concentrations of sodium nitrite.
Caption: General workflow for the Griess assay to measure nitric oxide production.
Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), L-tyrosine (substrate), and the test compound (this compound or its analogs) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to the mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at approximately 475 nm at different time points.
-
Calculation of Inhibition: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without an inhibitor.
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the tyrosinase activity, from the dose-response curve.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Culture the test bacterial strains (e.g., Enterococcus faecalis, Enterococcus faecium) in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the sanggenon compounds in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity in the well.
Conclusion
The stereochemical configuration of this compound and its analogs, Sanggenon C and D, has a profound impact on their biological activities. This compound demonstrates superior anti-inflammatory and tyrosinase inhibitory potential, while Sanggenon C is a more potent antibacterial agent against the tested strains.[2] The anticancer activity of Sanggenon C is well-documented, though further comparative studies are needed to elucidate the full potential of this compound and D in this area. These findings highlight the importance of stereoselectivity in drug discovery and underscore the potential of these natural products as lead compounds for the development of novel therapeutics. Further research is essential to fully understand the molecular mechanisms driving these differences and to explore the therapeutic applications of each stereoisomer.
References
Head-to-head comparison of different extraction methods for Sanggenon O
For researchers and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various methods for extracting Sanggenon O, a promising prenylated flavonoid found in the root bark of Morus species. The following sections detail the performance of different extraction techniques, supported by available experimental data, and provide comprehensive protocols to aid in the selection and implementation of the most suitable method.
Comparative Analysis of Extraction Yields
While direct comparative studies on the extraction yield of this compound are limited, data from studies on the closely related compound Sanggenon C and total flavonoids from Morus alba root bark provide valuable insights into the efficiency of different extraction methods. The following table summarizes quantitative data from various extraction protocols.
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield of Sanggenon C / Total Flavonoids | Reference |
| Maceration | Methanol (B129727) | Room Temperature | Not Specified | 515 mg Sanggenon C from 2 kg of root bark | [1] |
| Heat Reflux Extraction | 80% Ethanol (B145695) | Reflux Temperature | 3 x 2 hours | 9.7 g extract from 1 kg root bark | [2] |
| Pressurized Liquid Extraction (PLE) | n-hexane (defatting), Isopropanol-petroleum ether (2:1) | Not Specified | Not Specified | 1.0% Sanggenon C content in hydroethanolic extract | [3] |
| Ultrasound-Assisted Extraction (UAE) | 35% Ethanol | Not Specified | 10 minutes | 1689.98 ± 86.430 mg GAE/100 g dried material (total polyphenols) | [4] |
| Microwave-Assisted Extraction (MAE) | 31.33% Ethanol | 52.24 °C | 45 minutes | 39.02 ± 0.73 mg GAE/g dry weight (total phenolic content) | [5] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 10% acetonitrile | 60 °C | 15 minutes | Higher quantity of daidzein (B1669772) and genistein (B1671435) than SFE alone | [6] |
Note: The yields presented are for Sanggenon C or total flavonoids/phenolics and serve as a proxy for this compound extraction efficiency due to the co-extraction of these compounds. GAE refers to Gallic Acid Equivalents.
Experimental Workflows and Signaling Pathways
To visualize the extraction and purification process, as well as the biological context of this compound, the following diagrams are provided.
Caption: General experimental workflow for the extraction and purification of this compound.
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
The following are generalized protocols for various extraction methods based on published literature. Researchers should optimize these parameters based on their specific equipment and raw material.
Maceration
Maceration is a simple and cost-effective extraction method.
-
Materials:
-
Powdered Morus alba root bark
-
Methanol
-
Erlenmeyer flask or suitable container
-
Shaker (optional)
-
Filter paper
-
-
Protocol:
-
Weigh a desired amount of powdered root bark and place it in the flask.
-
Add methanol to the flask, ensuring the powder is fully submerged (a common solid-to-liquid ratio is 1:10 to 1:20 w/v).
-
Seal the flask and allow it to stand at room temperature for 24-72 hours. Agitation on a shaker can enhance extraction efficiency.
-
Filter the mixture through filter paper to separate the extract from the plant material.
-
The residue can be re-extracted 2-3 times with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.
-
Heat Reflux Extraction (HRE)
HRE utilizes elevated temperatures to increase extraction efficiency.
-
Materials:
-
Powdered Morus alba root bark
-
80% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper
-
-
Protocol:
-
Place the powdered root bark into the round-bottom flask.
-
Add 80% ethanol to the flask (e.g., 1:10 w/v).
-
Attach the reflux condenser and place the setup in a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature and then filter to collect the extract.
-
Repeat the extraction process on the residue two more times.[2]
-
Combine the filtrates and concentrate under reduced pressure.
-
Ultrasound-Assisted Extraction (UAE)
UAE employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Materials:
-
Powdered Morus alba root bark
-
Aqueous ethanol (e.g., 35-70%)
-
Beaker or extraction vessel
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
-
Protocol:
-
Disperse the powdered root bark in the chosen solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 10-30 minutes).[4]
-
Monitor and control the temperature of the extraction mixture, as prolonged sonication can generate heat.
-
After extraction, filter the mixture to separate the solid residue.
-
The residue can be re-extracted for higher yield.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating extraction.
-
Materials:
-
Powdered Morus alba root bark
-
Aqueous ethanol (e.g., 30-50%)
-
Microwave extraction vessel
-
Microwave extractor system
-
Filter paper
-
-
Protocol:
-
Place the powdered root bark and the solvent into the microwave extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, including microwave power (e.g., 500 W), temperature (e.g., 50-60 °C), and time (e.g., 30-45 minutes).[5]
-
After the extraction cycle is complete, allow the vessel to cool before opening.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate to obtain the crude extract.
-
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as the extraction solvent, offering a green and highly tunable alternative.
-
Materials:
-
Powdered Morus alba root bark
-
Supercritical fluid extractor
-
Carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol or acetonitrile)
-
-
Protocol:
-
Pack the powdered root bark into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C).
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent can be added to modify the polarity of the fluid and enhance the extraction of more polar compounds like this compound.[6]
-
Maintain the desired pressure and temperature for a specific extraction time (e.g., 15-60 minutes).
-
The extract-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the crude extract from the separator.
-
Conclusion
The choice of an optimal extraction method for this compound depends on various factors, including the desired yield and purity, available equipment, cost considerations, and environmental impact. While traditional methods like maceration and heat reflux are simple and inexpensive, modern techniques such as UAE, MAE, and SFE offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields. For initial lab-scale extractions, maceration and HRE are viable options. For process optimization and scale-up, UAE and MAE present efficient alternatives. SFE stands out as a green technology capable of producing high-purity extracts, though it requires specialized equipment. Researchers are encouraged to use the provided protocols as a starting point and optimize the parameters for their specific needs to achieve the most efficient extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Sanggenon O in a Novel Pancreatic Cancer Cell Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of Sanggenon O, a flavonoid extracted from Morus alba, in a new experimental context: the PANC-1 human pancreatic cancer cell line. We objectively compare its performance with a standard chemotherapeutic agent, Gemcitabine, and another natural flavonoid, Quercetin, supported by hypothetical experimental data and detailed protocols.
Introduction to this compound and Rationale
This compound is a natural Diels-Alder type adduct known for its anti-inflammatory and pro-apoptotic properties.[1][2] Previous studies have demonstrated its ability to induce apoptosis in non-small cell lung cancer cells through a caspase-dependent pathway and impair mitochondrial function.[1] Additionally, this compound and its structural analogs have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS) by suppressing the NF-κB signaling pathway.[2][3][4]
Given the role of chronic inflammation and apoptosis evasion in pancreatic cancer progression, this guide outlines a strategy to validate these mechanisms of this compound in the PANC-1 cell line, a model for which its effects have not been previously characterized.
Comparative Compounds
For a robust validation, this compound's performance is benchmarked against two alternatives:
-
Gemcitabine: A standard-of-care nucleoside analog chemotherapeutic agent used in pancreatic cancer treatment. It primarily acts by inhibiting DNA synthesis, leading to apoptosis.
-
Quercetin: A well-researched dietary flavonoid with known anti-inflammatory and anti-cancer properties.[5] It serves as a relevant natural product comparison, known to modulate similar signaling pathways.
Data Presentation: Comparative Efficacy
The following tables summarize hypothetical quantitative data from key experiments designed to elucidate the mechanism of action of this compound in PANC-1 cells compared to Gemcitabine and Quercetin.
Table 1: Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Control (DMSO) | - | 100 ± 4.5 | - |
| This compound | 10 | 75.2 ± 3.8 | 25.5 |
| 25 | 51.3 ± 4.1 | ||
| 50 | 28.9 ± 3.2 | ||
| Gemcitabine | 1 | 68.4 ± 5.0 | 1.8 |
| 5 | 40.1 ± 4.7 | ||
| 10 | 21.5 ± 2.9 | ||
| Quercetin | 25 | 80.5 ± 5.1 | 58.2 |
| 50 | 55.7 ± 4.3 | ||
| 100 | 35.1 ± 3.9 |
Table 2: Apoptosis Marker Expression (Western Blot - Relative Densitometry)
| Compound (at IC50) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) | Bcl-2 (Fold Change vs. Control) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound | 4.8 | 4.2 | 0.4 |
| Gemcitabine | 5.5 | 5.1 | 0.3 |
| Quercetin | 3.1 | 2.8 | 0.6 |
Table 3: Inflammatory Gene Expression (RT-qPCR - Relative Quantification)
Cells were pre-treated with compounds for 2 hours, then stimulated with Lipopolysaccharide (LPS) for 6 hours.
| Compound (at IC50) | iNOS mRNA (Fold Change vs. LPS Control) | TNF-α mRNA (Fold Change vs. LPS Control) | IL-6 mRNA (Fold Change vs. LPS Control) |
| Control (No LPS) | 0.1 | 0.2 | 0.1 |
| LPS Control | 1.0 | 1.0 | 1.0 |
| This compound + LPS | 0.35 | 0.45 | 0.50 |
| Gemcitabine + LPS | 0.85 | 0.90 | 0.92 |
| Quercetin + LPS | 0.40 | 0.52 | 0.58 |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Proposed anti-inflammatory mechanism of this compound in PANC-1 cells.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical comparison of primary mechanisms for the three compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, Gemcitabine, and Quercetin. Replace the medium with fresh medium containing the compounds at the desired concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample.[8]
-
Sample Preparation: Seed PANC-1 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[9]
-
Protein Quantification: Centrifuge the lysates at 14,000g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature 30 µg of protein from each sample by boiling in SDS-PAGE loading buffer. Separate the proteins on a 12% polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle shaking.
-
Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to the β-actin loading control.
Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is used to measure the amount of a specific RNA.[11][12]
-
Cell Treatment: Seed PANC-1 cells and pre-treat with the IC50 concentration of each compound for 2 hours. Stimulate with 1 µg/mL LPS for 6 hours.
-
RNA Isolation: Wash cells with PBS and isolate total RNA using a commercial kit (e.g., Trizol or RNeasy) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[13]
-
qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green master mix, cDNA template, and gene-specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).[13]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. Calculate the cycle threshold (Ct) values and determine the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-treated control.[14]
Conclusion
This guide outlines a comprehensive and comparative approach to validating the mechanism of action of this compound in a new PANC-1 pancreatic cancer cell model. By comparing its effects on apoptosis and inflammation with a standard chemotherapeutic and another natural flavonoid, researchers can rigorously characterize its therapeutic potential. The provided protocols and data visualization frameworks offer a clear path for generating robust, publishable results. The hypothetical data suggest that this compound effectively induces apoptosis and suppresses inflammatory signaling, positioning it as a promising candidate for further investigation in pancreatic cancer therapy.
References
- 1. This compound induced apoptosis of A549 cells is counterbalanced by protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. m.youtube.com [m.youtube.com]
Comparative Efficacy of Sanggenon O in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of Sanggenon O, a natural flavonoid, across different cancer cell lines. Due to the limited availability of comprehensive data for this compound, this guide also includes extensive experimental data for the structurally related compound, Sanggenon C, to offer a broader perspective on the potential mechanisms and efficacy of this class of compounds.
This compound: Efficacy in Non-Small Cell Lung Cancer
Research has demonstrated that this compound exhibits anti-cancer properties in A549 non-small cell lung cancer (NSCLC) cells. The primary mechanism of action involves the induction of apoptosis, or programmed cell death, through a caspase-dependent pathway. Furthermore, this compound has been observed to impair mitochondrial function, a key event in the apoptotic process.[1]
An interesting observation from these studies is that this compound also triggers protective autophagy in A549 cells.[1] This suggests that while this compound can induce cell death, the cancer cells may attempt to counteract this effect through a cellular recycling mechanism. This finding opens up potential therapeutic strategies combining this compound with autophagy inhibitors to enhance its anti-cancer effects.[1]
Quantitative Data Summary: this compound
Currently, detailed quantitative data, such as IC50 values and specific apoptosis rates for this compound across a range of cancer cell lines, is not widely available in the reviewed literature. The primary focus has been on its qualitative effects and mechanism in A549 cells.
Sanggenon C: A Comparative Look at a Related Flavonoid
To provide a more comprehensive understanding of the potential anti-cancer activities of sanggenons, this section details the efficacy of the closely related compound, Sanggenon C, which has been more extensively studied in a variety of cancer cell lines.
Quantitative Data Summary: Sanggenon C
The following tables summarize the quantitative data on the efficacy of Sanggenon C in various cancer cell lines.
Table 1: IC50 Values of Sanggenon C in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Hepatoma | H22 | ~15 | 24 | [2] |
| Leukemia | P388 | ~15 | 24 | [2] |
| Gastric Cancer | HGC-27 | 9.129 | 24 | [3] |
| Gastric Cancer | AGS | 9.863 | 24 | [3] |
Table 2: Apoptosis Induction by Sanggenon C in HT-29 Colon Cancer Cells
| Treatment Concentration (µM) | Apoptosis Rate (%) | Reference |
| 0 (Control) | 1.27 ± 0.46 | [4][5] |
| 10 | 15.4 ± 1.97 | [4][5] |
| 20 | 26.3 ± 3.26 | [4][5] |
| 40 | 38.9 ± 3.13 | [4][5] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis and Autophagy in A549 Cells
The signaling pathway for this compound in A549 cells involves both apoptosis induction and a counteracting protective autophagy.
Caption: this compound induces apoptosis and protective autophagy in A549 cells.
Sanggenon C-Induced Mitochondrial Apoptosis Pathway in Colon Cancer
Sanggenon C triggers apoptosis in colon cancer cells through the inhibition of inducible nitric oxide synthase (iNOS), leading to a decrease in nitric oxide (NO) and an increase in reactive oxygen species (ROS). This cascade activates the mitochondrial apoptosis pathway.[4][6]
Caption: Sanggenon C-induced mitochondrial apoptosis pathway in colon cancer.
General Experimental Workflow for Evaluating Sanggenon Efficacy
The following diagram outlines a typical workflow for investigating the anti-cancer effects of compounds like this compound and C.
Caption: General experimental workflow for in vitro efficacy testing.
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., A549, LoVo, HT-29, SW480) are cultured in appropriate media such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (penicillin and streptomycin).[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 12-24 hours.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Sanggenon compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for desired time periods (e.g., 24, 48, 72 hours).[4][5]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well two hours before the end of the incubation period.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[5]
Apoptosis Assay (Hoechst 33258 Staining)
-
Cell Culture: Grow cells on sterile cover glasses in 6-well plates.[5]
-
Treatment: Treat cells with the desired concentrations of the Sanggenon compound (e.g., 0, 10, 20, 40 µM) for 24 hours.[5]
-
Staining: After treatment, fix the cells and stain with Hoechst 33258 solution.[5]
-
Microscopy and Quantification: Observe the stained cells under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and nuclear fragmentation.[4][5] The percentage of apoptotic cells is determined by counting cells in multiple random fields.[4]
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, Bcl-2, Caspase-9), followed by incubation with HRP-conjugated secondary antibodies.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system to determine the relative expression levels of the target proteins.[5]
References
- 1. This compound induced apoptosis of A549 cells is counterbalanced by protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicity Profile of Sanggenon O and Comparators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo toxicity data for Sanggenon O and related compounds derived from the root bark of Morus alba. Due to the limited public availability of specific quantitative toxicity data for this compound, this guide utilizes data from studies on standardized Morus alba root bark extracts and other purified bioactive compounds from the same source, such as Morusin, to provide a relevant toxicological context.
Comparative Toxicity Data
| Test Substance | Animal Model | Route of Administration | Key Toxicity Finding | Reference |
| Standardized Morus alba Root Bark Extract (MA60) | Mouse | Oral | Maximum Tolerated Dose (MTD): 100 mg/kg | [No specific citation available from search results] |
| Morusin | Mouse | Intraperitoneal | LD50: 20 mg/kg (in a maximal electroshock-induced convulsion test) | [1] |
| Morusin | Rodents | Not specified | No mortality or severe clinical signs observed at doses up to 100 mg/kg | [No specific citation available from search results] |
Note: The LD50 value for Morusin was determined in a specific experimental context and may not be directly comparable to a standard acute toxicity study. The MTD for the Morus alba extract provides a valuable benchmark for the toxicity of a complex mixture containing various sanggenons.
Experimental Protocols
The following are detailed methodologies for conducting acute and sub-chronic oral toxicity studies, based on OECD guidelines. These protocols are provided as a reference for the type of studies required to formally assess the in vivo toxicity of a compound like this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This method allows for the determination of an acute oral LD50 value.
1. Test Animals:
-
Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. Females are generally preferred.
-
Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
2. Housing and Feeding:
-
Animals are housed in standard cages under controlled temperature, humidity, and lighting conditions.
-
Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before administration of the test substance.
3. Administration of Test Substance:
-
The test substance is administered orally by gavage in a single dose.
-
The volume administered should not exceed a species-specific maximum.
-
Dosing is typically initiated at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
4. Observation:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days.
-
Body weight is recorded at the start of the study and weekly thereafter.
5. Necropsy:
-
All animals are subjected to a gross necropsy at the end of the observation period.
Sub-Chronic Oral Toxicity Study (Adapted from OECD Guideline 408)
This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 90-day period.
1. Test Animals:
-
Young, healthy rodents (typically rats) of both sexes are used.
-
Animals are randomly assigned to control and treatment groups.
2. Housing and Feeding:
-
Similar to the acute toxicity study, animals are maintained under controlled environmental conditions with free access to food and water.
3. Administration of Test Substance:
-
The test substance is administered orally on a daily basis for 90 days.
-
At least three dose levels and a concurrent control group are used.
-
The highest dose should induce toxic effects but not significant mortality.
4. Observations:
-
Detailed clinical observations are made daily.
-
Body weight and food/water consumption are recorded weekly.
-
Hematological and clinical biochemistry parameters are analyzed at the end of the study.
-
Ophthalmological examinations are performed before and after the treatment period.
5. Pathology:
-
All animals are subjected to a full gross necropsy at the end of the study.
-
Organ weights are recorded.
-
Histopathological examination of major organs and tissues is performed.
Signaling Pathway Modulations
This compound and related compounds from Morus alba have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these interactions is crucial for assessing their therapeutic potential and off-target effects.
References
Unveiling the Pharmacokinetic Profile of Sanggenon O in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a natural compound is a critical step in assessing its therapeutic potential. This guide provides a comparative analysis of the available pharmacokinetic data for Sanggenon O, a prenylated flavonoid isolated from Morus alba (white mulberry), in animal models. Due to the limited availability of detailed quantitative data for this compound, this guide will compare its known characteristics with those of another structurally related prenylated flavonoid, Isoxanthohumol (B16456) (IXA), to provide a broader context for its potential in vivo behavior.
Executive Summary
Recent studies indicate that sanggenons, including stereoisomers Sanggenon C (SGC) and Sanggenon D (SGD), exhibit poor oral bioavailability and result in low plasma and tissue concentrations in animal models.[1] This is attributed to their high molecular weight and number of hydrogen bond donors and acceptors, which do not align with Lipinski's rule of five for optimal oral drug absorption.[1] In contrast, other prenylated flavonoids like Isoxanthohumol (IXA) have demonstrated measurable plasma concentrations after oral administration in mice. This guide will delve into the available data for these compounds, presenting a comparative overview of their pharmacokinetic parameters and the methodologies used in these preclinical studies.
Comparative Pharmacokinetic Data
| Compound | Animal Model | Dosage | Route of Administration | Cmax | Tmax | AUC | Bioavailability | Reference |
| Sanggenon C/D | Mice | Up to 100 mg/kg | Oral | Low | - | - | Poor | [1] |
| Isoxanthohumol (IXA) | Mice | 50 mg/kg | Oral | 3.95 ± 0.81 µmol/L | 0.5 h | - | - | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. A hyphen (-) indicates that the data was not available in the cited source.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting pharmacokinetic data. Below are the methodologies employed in the cited studies for the assessment of Sanggenon C/D and Isoxanthohumol.
General Workflow for In Vivo Pharmacokinetic Studies of Prenylated Flavonoids
A typical experimental workflow for determining the pharmacokinetic profile of a prenylated flavonoid in a rodent model involves several key steps from administration to data analysis.
Methodology for Isoxanthohumol (IXA) in Mice[2]
-
Animal Model: Male ICR mice.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Dosing: A single oral dose of 50 mg/kg body weight of high-purity IXA (>90%) was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration. Tissues (liver, kidney, pancreas, lung, skeletal muscle, spleen, thymus, and heart) were also collected.
-
Analytical Method: The concentrations of IXA and its metabolite, 8-prenylnaringenin (B1664708) (8-PN), in plasma and tissue homogenates were determined using High-Performance Liquid Chromatography (HPLC).
Discussion and Future Directions
The available evidence strongly suggests that this compound, similar to its stereoisomers SGC and SGD, likely suffers from poor oral bioavailability.[1] This presents a significant hurdle for its development as a systemically delivered therapeutic agent. The physicochemical properties of sanggenons, particularly their high molecular weight, deviate from the characteristics typically associated with good oral absorption.[1]
In contrast, the study on Isoxanthohumol (IXA) demonstrates that other prenylated flavonoids can be absorbed orally and reach detectable levels in the plasma and various tissues of mice.[2] The Cmax of IXA was reached relatively quickly at 0.5 hours post-administration, indicating rapid absorption.[2] The presence of IXA in various tissues suggests it undergoes distribution, with the liver showing high levels of accumulation.[2]
For the advancement of this compound as a potential therapeutic, future research should focus on:
-
Detailed Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in multiple animal models (e.g., rats, dogs) using both oral and intravenous administration to definitively determine its absolute bioavailability and other key parameters.
-
Formulation Strategies: Investigating advanced formulation approaches, such as nanoformulations or solubility enhancers, to improve the oral absorption of this compound.
-
Metabolite Identification: Identifying the major metabolites of this compound to understand its metabolic fate and whether the metabolites contribute to its biological activity.
-
Alternative Routes of Administration: Exploring alternative delivery routes, such as inhalation for respiratory conditions, which could bypass the limitations of oral administration.[1]
By addressing these research gaps, a clearer picture of the pharmacokinetic profile of this compound can be established, paving the way for its potential clinical application.
References
Comparative analysis of the stability of Sanggenon O and its derivatives
A Comparative Guide to the Stability of Sanggenon O and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the chemical and metabolic stability of this compound and its derivatives. While direct comparative quantitative data is not extensively available in public literature, this document outlines the expected stability profiles based on the known characteristics of flavonoids and provides detailed experimental protocols for researchers to generate this critical data.
Introduction to this compound and Its Derivatives
This compound is a member of the Diels-Alder type adducts, a class of complex flavonoids found in plants of the Morus species. These compounds, including derivatives like Sanggenon C, have garnered significant interest for their diverse pharmacological activities. However, a thorough understanding of their stability is paramount for their development as therapeutic agents, as it directly impacts their shelf-life, formulation, and in vivo efficacy.
Expected Stability Profile of this compound and Derivatives
Based on the general stability of flavonoids, the following characteristics can be anticipated for this compound and its derivatives:
-
pH Sensitivity: Flavonoids are known to be unstable in alkaline conditions, which can lead to rapid degradation. They generally exhibit greater stability in acidic to neutral pH environments.
-
Oxidative Instability: The polyphenolic nature of sanggenons makes them susceptible to oxidation. This can be mitigated by storing them in tightly sealed containers and minimizing exposure to air. Purging solutions with an inert gas like nitrogen or argon can also enhance stability.
-
Thermal and Photolytic Degradation: Increased temperatures and exposure to UV or visible light are likely to accelerate the degradation of this compound and its derivatives. Therefore, storage in cool, dark conditions is recommended.
Experimental Protocols for Stability Assessment
To facilitate a direct comparative analysis, the following detailed experimental protocols for forced degradation and metabolic stability studies are provided.
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound and each of its derivatives in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and monitor for rapid degradation, collecting samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
For solid-state stability, expose a known quantity of the solid compound to dry heat in an oven (e.g., 70°C) for a defined period.
-
For solution stability, heat a solution of the compound at a controlled temperature and collect samples over time.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines, which specify exposure to a light source that produces a combined visible and UV output.
-
3. Sample Analysis:
-
At each time point, dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry). This method should be capable of separating the parent compound from its degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point for each stress condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS and NMR.
Metabolic Stability Studies
Metabolic stability assays are crucial for predicting the in vivo half-life and clearance of a compound.
1. Incubation with Liver Microsomes:
-
Prepare an incubation mixture containing liver microsomes (from human or other relevant species), the test compound (at a low concentration, e.g., 1 µM), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
2. Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Data Presentation
The quantitative data generated from the above experimental protocols should be summarized in the following tables for easy comparison.
Table 1: Forced Degradation of this compound and Its Derivatives (% Degradation)
| Compound | Acidic Hydrolysis (24h) | Alkaline Hydrolysis (4h) | Oxidative Degradation (24h) | Thermal Degradation (Solid, 48h) | Photolytic Degradation (ICH Q1B) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Derivative 1 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Derivative 2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| ... | ... | ... | ... | ... | ... |
Table 2: Metabolic Stability of this compound and Its Derivatives in Human Liver Microsomes
| Compound | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| This compound | Data to be generated | Data to be generated |
| Derivative 1 | Data to be generated | Data to be generated |
| Derivative 2 | Data to be generated | Data to be generated |
| ... | ... | ... |
Visualizations
To aid in the understanding of the experimental workflows and the biological context of this compound and its derivatives, the following diagrams are provided.
Replicating Published Findings on the Bioactivity of Sanggenon O: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel therapeutic agents, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of the reported bioactivity of Sanggenon O with commercially available alternatives, supported by experimental data and detailed protocols to aid in the replication and extension of these findings. This compound, a flavonoid isolated from the root bark of Morus species, has demonstrated significant anti-inflammatory and potential anticancer properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Comparative Bioactivity of this compound and Alternatives
Published studies indicate that this compound is a potent inhibitor of inflammatory pathways. Notably, it has been shown to exhibit stronger inhibition of nitric oxide (NO) production and NF-κB activation in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells compared to its diastereomer, Sanggenon C.[1] While specific IC50 values for this compound are not consistently reported across the literature, its qualitative superiority suggests it is a promising candidate for further investigation.
This guide compares the bioactivity of this compound with other well-characterized natural compounds known to inhibit the NF-κB pathway: the flavonoids Quercetin and Luteolin, the terpenoid Boswellic Acid, and the sesquiterpene lactone Parthenolide.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration |
| This compound | NO Production (Griess Assay) | RAW264.7 | Stronger inhibition than Sanggenon C[1] |
| NF-κB Activation | RAW264.7 | Stronger inhibition than Sanggenon C[1] | |
| Quercetin | NF-κB Activation | Murine Intestinal Epithelial Cells | 40-44 µM (inhibition of proinflammatory gene expression)[2] |
| Luteolin | NF-κB Activation | Mouse Alveolar Macrophages | Lower IC50 than Quercetin[1] |
| Boswellic Acid (AKBA) | NF-κB Activation | Human Myeloid KBM-5 Cells | ~50 µM (complete suppression)[3] |
| Parthenolide | NF-κB Activation | Nasopharyngeal Carcinoma Cells | IC50 values of 7.46-20.05 µM (cell growth inhibition)[4] |
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 |
| Sanggenon C (as a reference for this compound) | Colon Cancer (LoVo, HT-29, SW480) | Dose-dependent inhibition[5] |
| Quercetin | Colon Cancer (Caco-2, SW620) | 20-35 µM[6] |
| Luteolin | HeLa (Cervical Cancer) | 20 µM (48h)[7] |
| Colon Cancer (LoVo) | 30.47 µM (72h) | |
| Boswellic Acid (AKBA) | Colorectal Cancer (HCT116) | 15.02 µM (72h)[8] |
| Colorectal Cancer (SW620) | 39.8 µM (72h)[8] | |
| Parthenolide | Nasopharyngeal Carcinoma (CNE1) | 7.46 µM (48h) |
| Nasopharyngeal Carcinoma (CNE2) | 10.47 µM (48h)[4] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and the compared alternatives involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Caption: Figure 1: Simplified NF-κB Signaling Pathway.
The following workflow outlines the key steps to assess the anti-inflammatory bioactivity of this compound and its alternatives.
Caption: Figure 2: Workflow for Anti-inflammatory Bioactivity Assessment.
For evaluating anticancer potential, a standard cell viability assay workflow is presented below.
Caption: Figure 3: Workflow for Anticancer Bioactivity Assessment.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Protocol 1: Griess Assay for Nitric Oxide (NO) Production
Objective: To quantify the production of nitric oxide in cell culture supernatants.
Materials:
-
RAW264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound and test compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition.[9]
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To measure the activation of the NF-κB transcription factor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
LPS or TNF-α
-
This compound and test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound or alternative compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent and measure the firefly luciferase activity.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.[10][11]
Protocol 3: Western Blot for iNOS and COX-2 Expression
Objective: To determine the protein expression levels of iNOS and COX-2.
Materials:
-
RAW264.7 cells
-
LPS
-
This compound and test compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed RAW264.7 cells in 6-well plates and treat as described in the Griess assay protocol.
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).[12][13]
References
- 1. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 7. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 13. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Sanggenon O: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sanggenon O, a complex flavonoid found in species of the Morus genus, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by strict regulations. These regulations generally prohibit the disposal of chemical waste in regular trash or down the sewer system and mandate proper documentation and handling by trained personnel.[3]
This compound: Summary of Key Data
The following table summarizes the known chemical and physical properties of this compound based on available data.[1] Researchers should handle this compound with care, assuming it may have uncharacterized hazardous properties.
| Property | Data |
| Chemical Name | (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
| Molecular Formula | C₄₀H₃₆O₁₂ |
| Molecular Weight | 708.7 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Soluble in DMSO and Acetone.[4] |
| Storage | Recommended storage at -20°C for long term, and 2-8°C for short term.[5] |
| Disposal Method | High-temperature incineration or other methods approved by a licensed hazardous waste disposal contractor.[3][6] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for handling similar chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles with side-shields.[3]
-
Chemical-resistant gloves (e.g., nitrile).[3]
-
A laboratory coat .
Segregation and Collection
-
Immediate Segregation : Any material that comes into contact with this compound must be treated as chemical waste. This includes contaminated labware (e.g., pipette tips, vials, gloves) and any absorbent materials used for cleaning spills.[6]
-
Waste Containers :
-
Solid Waste : Collect solid this compound waste and contaminated materials in a dedicated, properly labeled, and sealable container.
-
Liquid Waste : If this compound is in solution, it should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[3]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
Storage
-
Designated Area : Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment : Utilize secondary containment to prevent the spread of material in case of a leak.[3]
Disposal
-
Professional Disposal : Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Documentation : Complete all required waste disposal forms and documentation as per your institution's protocol.
Note : Never dispose of this compound or its containers in standard trash or by pouring it down the drain.[3][5]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the immediate search results, protocols for closely related compounds like Sanggenon A can serve as a reference. The following is a general methodology for Western Blot analysis, a common technique in cell biology that might be used in research involving Sanggenon compounds to study protein expression.[7][8]
Western Blot Analysis for Protein Expression
-
Cell Lysis : Cells (such as BV2 or RAW264.7) are treated with the compound of interest (e.g., Sanggenon A) and then washed with phosphate-buffered saline (PBS). The cells are then lysed in RIPA buffer to extract proteins.[7]
-
Protein Quantification : The total protein concentration in the lysate is determined using a protein assay, such as the Bio-Rad protein assay.[7]
-
SDS-PAGE : Equal amounts of protein from each sample are mixed with a loading buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose membrane.[7]
-
Blocking : The membrane is incubated in a blocking solution (e.g., skim milk) to prevent non-specific antibody binding.[7]
-
Antibody Incubation : The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection : The target protein is visualized using a detection reagent that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on film or with a digital imager.
Visualization of a Relevant Biological Pathway
Sanggenon compounds have been studied for their anti-inflammatory effects, often involving the regulation of specific signaling pathways. For instance, Sanggenon A has been shown to regulate the NF-κB and HO-1/Nrf2 signaling pathways.[7][8] The following diagram illustrates the general workflow for waste disposal of a research chemical like this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. This compound | C40H36O12 | CID 15479637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sanggenon B | CAS:81381-67-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sanggenon O
Physical and Chemical Properties of Sanggenon O
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₆O₁₂ | PubChem |
| Molecular Weight | 708.7 g/mol | PubChem |
| Appearance | Powder (based on related compounds) | Inferred |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (based on Sanggenon B) | Inferred from --INVALID-LINK-- |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or as contaminated materials). The following PPE should be worn at all times.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be safely removed if contamination occurs. |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects eyes from splashes of liquids or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably a disposable one or one made of a low-permeability material. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation. | Protects against inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to minimize inhalation risks.
-
Have spill containment materials (e.g., absorbent pads, appropriate solvent) readily accessible.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, use an analytical balance inside a fume hood or a balance enclosure to prevent the dispersal of powder.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
For creating solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes with disposable tips.
-
Avoid direct contact with the skin and eyes at all times.
-
-
Post-Experiment :
-
Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following steps are based on general guidelines for the disposal of flavonoid compounds.[1]
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
Segregate waste into three categories: solid waste, liquid waste, and sharps waste.
-
-
Waste Collection :
-
Solid Waste : Collect all disposable materials that have come into contact with this compound (e.g., contaminated gloves, weigh boats, pipette tips, bench paper) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, dedicated, and sealed liquid hazardous waste container. The container should be made of a material compatible with the solvent used.
-
Sharps Waste : Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container.
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste: this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following general procedures for working with flavonoids in cell culture can be adapted.
In Vitro Anti-Inflammatory Assay (Based on protocols for Sanggenon C and A) [2][3]
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment : Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Analysis : After a suitable incubation period, analyze the cell supernatant for inflammatory markers (e.g., nitric oxide, cytokines) using appropriate assay kits (e.g., Griess assay, ELISA).
Visualizations
The following diagrams illustrate the logical workflow for handling and disposal of this compound, as well as a proposed signaling pathway based on the known activity of related compounds.
Caption: Logical workflow for the safe handling and disposal of this compound.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
